TASP0433864
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYTLCSQBACIP-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TAS4464: A Technical Guide to a Potent and Selective NEDD8-Activating Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][5] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[6][7][8] By inhibiting NAE, TAS4464 disrupts the CRL-mediated ubiquitination and subsequent degradation of a multitude of substrate proteins involved in critical cellular processes such as cell cycle progression, DNA replication, and signal transduction.[1][2][9] This disruption leads to the accumulation of tumor-suppressive proteins, ultimately inducing apoptosis and inhibiting tumor growth.[1][4] Preclinical studies have demonstrated the broad anti-proliferative activity of TAS4464 across a wide range of hematological and solid tumor models, both in vitro and in vivo.[1][2][4] This technical guide provides a comprehensive overview of TAS4464, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a discussion of its therapeutic potential.
Introduction: The Neddylation Pathway and Cancer
The neddylation pathway is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins.[7] The pathway is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of the APPBP1 and UBA3 subunits.[7][10] NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2), and finally to a substrate, often with the help of a NEDD8 E3 ligase.
The most well-characterized substrates of neddylation are the cullin proteins, which form the scaffold of Cullin-RING E3 ubiquitin ligases (CRLs).[6][8][11] The neddylation of cullins is essential for the activity of CRLs, which in turn target a vast array of proteins for proteasomal degradation.[6] These substrates include key regulators of cell cycle progression (e.g., p27, Cdt1) and apoptosis (e.g., phosphorylated IκBα).[1][2][12] In many cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell survival and proliferation.[2] Therefore, targeting NAE presents a promising therapeutic strategy for a variety of malignancies.
TAS4464: Mechanism of Action
TAS4464 is a mechanism-based inhibitor of NAE. It forms a covalent adduct with NEDD8 at the active site of NAE, preventing the transfer of NEDD8 to its E2 conjugating enzyme. This selective inhibition of NAE leads to a global decrease in protein neddylation, most critically the neddylation of cullins. The resulting inactivation of CRLs leads to the accumulation of their respective substrate proteins.
The accumulation of these substrates has several downstream anti-cancer effects:
-
Cell Cycle Arrest: The buildup of cell cycle inhibitors like p27 and the DNA replication licensing factor Cdt1 leads to cell cycle arrest.[1][2]
-
Induction of Apoptosis: The stabilization of phosphorylated IκBα inhibits the pro-survival NF-κB signaling pathway.[1][2] Furthermore, in acute myeloid leukemia (AML), TAS4464 has been shown to induce apoptosis through a c-Myc-dependent mechanism, upregulating the pro-apoptotic protein NOXA and downregulating the anti-apoptotic protein c-FLIP.[4]
-
DNA Damage Response: By stabilizing factors like Cdt1, NAE inhibition can induce DNA re-replication and trigger a DNA damage response, leading to apoptosis or senescence.[2]
Signaling Pathway of TAS4464 Action
Caption: Mechanism of action of TAS4464.
Quantitative Data
TAS4464 has demonstrated potent and selective inhibition of NAE and widespread anti-proliferative activity in preclinical models.
Table 1: In Vitro Inhibitory Activity of TAS4464
| Target | IC50 (nM) | Assay Type | Reference |
| NEDD8-Activating Enzyme (NAE) | 0.955 | Cell-free enzyme assay | [3] |
| SUMO-Activating Enzyme (SAE) | 1280 | Cell-free enzyme assay | |
| Ubiquitin-Activating Enzyme (UAE) | 449 | Cell-free enzyme assay |
Table 2: Anti-proliferative Activity of TAS4464 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.6 | [2] |
| THP-1 | Acute Myeloid Leukemia | 2.9 | [2] |
| GRANTA-519 | Mantle Cell Lymphoma | 3.4 | [2] |
| HCT116 | Colon Cancer | 5.1 | [2] |
| SU-CCS-1 | Clear Cell Sarcoma | 7.9 | [2] |
Table 3: In Vivo Antitumor Efficacy of TAS4464
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, IV, weekly | Complete tumor regression | |
| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, IV, weekly or twice weekly | Significant tumor growth inhibition | [3] |
| SU-CCS-1 | Clear Cell Sarcoma | 100 mg/kg, IV, weekly | Significant tumor growth inhibition | [3] |
| THP-1 | Acute Myeloid Leukemia | 100 mg/kg, IV, twice weekly | Complete tumor remission |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of TAS4464.
NAE Enzyme Inhibition Assay
This assay quantifies the ability of TAS4464 to inhibit the enzymatic activity of NAE in a cell-free system.
Materials:
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Recombinant human NAE (APPBP1/UBA3)
-
Recombinant human NEDD8
-
Recombinant human UBE2M (Ubc12)
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.1 mg/mL BSA, 0.5 mM DTT
-
TAS4464 (dissolved in DMSO)
-
96-well plate
-
Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of TAS4464 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add NAE, UBE2M, and TAS4464 or vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of NEDD8 and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Measure the formation of the NEDD8-UBE2M conjugate using an appropriate detection method (e.g., addition of a fluorescently labeled anti-NEDD8 antibody for TR-FRET).
-
Calculate the percent inhibition for each TAS4464 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
This assay measures the effect of TAS4464 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
TAS4464 (dissolved in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of TAS4464 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing TAS4464 or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each TAS4464 concentration relative to the vehicle control and determine the IC50 value.
Immunoblotting
This technique is used to detect the levels of specific proteins in cells treated with TAS4464, providing insights into its mechanism of action.
Materials:
-
Cancer cells treated with TAS4464 or vehicle
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NEDD8, anti-Cullin, anti-p27, anti-p-IκBα, anti-cleaved PARP, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of TAS4464 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for tumor implantation
-
TAS4464 formulated for intravenous (IV) administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TAS4464 or vehicle control to the respective groups according to the desired dosing schedule (e.g., 100 mg/kg, IV, weekly).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for pharmacodynamic markers).
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of TAS4464.
Clinical Development and Future Perspectives
Based on its promising preclinical activity, TAS4464 has entered clinical development. A first-in-human, open-label, phase 1 study was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAS4464 in patients with advanced solid tumors. While the maximum tolerated dose was not determined due to effects on liver function, the study provided valuable clinical data. Further investigations are needed to optimize the dosing schedule and manage potential toxicities to fully realize the therapeutic potential of TAS4464.
The high potency and selectivity of TAS4464, along with its demonstrated efficacy in a wide range of preclinical models, underscore its promise as a novel anti-cancer agent. Future research will likely focus on:
-
Identifying predictive biomarkers of response to TAS4464.
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Exploring combination therapies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.
-
Investigating the efficacy of TAS4464 in a broader range of cancer types, including those with known dependencies on CRL-mediated protein degradation.
Conclusion
TAS4464 is a potent and selective inhibitor of the NEDD8-activating enzyme with a well-defined mechanism of action that leads to the accumulation of tumor-suppressive proteins and subsequent cancer cell death. Its robust preclinical anti-tumor activity has established it as a promising therapeutic candidate. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on NAE inhibitors and the broader field of targeted cancer therapy. Continued research and clinical investigation will be crucial to harnessing the full potential of TAS4464 for the benefit of cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The differentially expressed gene signatures of the Cullin 3-RING ubiquitin ligases in neuroendocrine cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
TAS4464: A Deep Dive into Target Selectivity and Potency
For Immediate Release
This technical guide provides an in-depth analysis of TAS4464, a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE). Designed for researchers, scientists, and drug development professionals, this document details the molecule's target selectivity, IC50 values, and the experimental methodologies used for their determination.
Core Mechanism and Target Selectivity
TAS4464 is a mechanism-based inhibitor of NAE, a critical E1 enzyme in the neddylation pathway.[1][2] This pathway regulates the activity of cullin-RING ligase (CRL) complexes, which in turn control the degradation of various proteins involved in cell cycle progression and survival.[3][4][5][6] By selectively inhibiting NAE, TAS4464 disrupts these processes, leading to the accumulation of CRL substrate proteins and ultimately inducing apoptosis in cancer cells.[3][6][7]
The selectivity of TAS4464 is a key attribute, demonstrating significantly higher potency for NAE compared to other E1 enzymes such as the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE).[1][2][3] This high degree of selectivity minimizes off-target effects, a crucial factor in drug development.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of TAS4464 has been rigorously quantified through various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its high affinity for NAE and its selectivity over other enzymes.
| Target Enzyme | IC50 Value | Comparison Compound | Comparison IC50 |
| NEDD8-Activating Enzyme (NAE) | 0.955 nM [3][8] | MLN4924 | 10.5 nM[3] |
| Ubiquitin-Activating Enzyme (UAE) | 449 nM[3] | - | - |
| SUMO-Activating Enzyme (SAE) | 1,280 nM[3] | - | - |
| Carbonic Anhydrase II (CA2) | 0.730 µM[3] | MLN4924 | 0.0167 µM[3] |
Cellular Proliferation Inhibition
TAS4464 has demonstrated broad antiproliferative activity across a wide range of human cancer cell lines. The IC50 values in cellular assays are dose- and time-dependent. For instance, in patient-derived acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and small cell lung cancer (SCLC) cells, the IC50 values ranged from 0.2 nM to 4,223 nM after 72 hours of treatment.[3] In contrast, the IC50 value in human peripheral blood mononuclear cells (PBMCs) was significantly higher at 5.24 ± 3.63 µM, indicating a selective cytotoxic effect on cancer cells.[3]
Experimental Protocols
The determination of TAS4464's target selectivity and IC50 values involved the following key experimental methodologies:
1. E1-E2 Thioester Transfer Assay: This biochemical assay was utilized to determine the IC50 values of TAS4464 against the E1 enzymes NAE, UAE, and SAE.[3] The assay measures the transfer of ubiquitin or ubiquitin-like proteins from the E1 enzyme to the corresponding E2 enzyme, a critical step in the conjugation pathway. The inhibitory effect of TAS4464 is quantified by measuring the reduction in this transfer.
2. Western Blot Analysis: This technique was employed to assess the cellular effects of NAE inhibition.[1][2] Following treatment of cancer cell lines with TAS4464, western blotting was used to detect the dose-dependent decrease in neddylated cullin and the corresponding accumulation of CRL substrate proteins such as CDT1, p27, and phosphorylated IκBα.[1][2][3][4][5]
3. Cell Viability and Cytotoxicity Assays: The antiproliferative effects of TAS4464 on cancer cell lines were determined using assays such as the CellTiter-Glo Luminescent Cell Viability Assay.[1][2] This assay measures ATP levels, which correlate with the number of viable cells. Cells were treated with varying concentrations of TAS4464 for a specified period (e.g., 72 hours) to determine the IC50 values for growth inhibition.[3][9]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway targeted by TAS4464 and the general experimental workflow for its characterization.
Caption: TAS4464 inhibits the NAE, blocking the neddylation pathway and leading to apoptosis.
Caption: Workflow for determining TAS4464's potency and selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Preclinical Antitumor Activity of TAS4464: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme in the neddylation pathway, a crucial post-translational modification process that regulates protein stability and function.[1][3] The primary targets of neddylation are the cullin-RING ubiquitin ligases (CRLs), which play a critical role in protein homeostasis and cell cycle progression.[1][4] By inhibiting NAE, TAS4464 disrupts the CRL-mediated ubiquitination and subsequent degradation of various substrate proteins, leading to cell cycle arrest, apoptosis, and potent antitumor activity across a range of preclinical cancer models.[1][4] This document provides a comprehensive overview of the preclinical data supporting the antitumor efficacy of TAS4464.
Mechanism of Action
TAS4464 functions as a mechanism-based inhibitor of NAE, forming a TAS4464-NEDD8 adduct that leads to nanomolar inhibition of the enzyme.[5] This selective inhibition of NAE prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby blocking the neddylation of cullins, the scaffold proteins of CRLs.[1][5] The inactivation of CRLs results in the accumulation of their substrate proteins, including key cell cycle regulators and tumor suppressors such as CDT1, p27, and phosphorylated IκBα.[1][2] The accumulation of these substrates disrupts normal cellular processes, leading to cell cycle dysregulation and apoptosis.[4] Notably, TAS4464 has demonstrated greater potency and more sustained target inhibition compared to the first-generation NAE inhibitor, MLN4924 (pevonedistat).[1][2][5][6]
Signaling Pathway
The inhibitory action of TAS4464 on the NAE-CRL pathway is depicted below.
In Vitro Antitumor Activity
TAS4464 has demonstrated widespread antiproliferative activity against a broad panel of human cancer cell lines, including both hematologic malignancies and solid tumors.[1][5] Its potency is significantly higher than that of MLN4924, with IC50 values in the nanomolar range for many cell lines.[5][7]
Table 1: In Vitro Growth-Inhibitory Effects of TAS4464 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) of TAS4464 | IC50 (nmol/L) of MLN4924 | Fold Difference (MLN4924/TAS4464) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 3.1 | 19 | 6.1 |
| HCT116 | Colon Carcinoma | 3.2 | 22 | 6.9 |
| THP-1 | Acute Monocytic Leukemia | 1.8 | 115 | 63.9 |
| GRANTA-519 | Mantle Cell Lymphoma | 1.6 | 21 | 13.1 |
| SU-CCS-1 | Clear Cell Sarcoma | 4.9 | 16 | 3.3 |
Data compiled from multiple preclinical studies.[1][7]
Furthermore, TAS4464 has shown potent antiproliferative activity against patient-derived cancer cells, with IC50 values ranging from 1.60 to 460.00 nM in acute myeloid leukemia (AML) cells and 0.70 to 4223.00 nM in diffuse large B-cell lymphoma (DLBCL) cells.[7][8]
In Vivo Antitumor Efficacy
The promising in vitro activity of TAS4464 has been successfully translated into significant in vivo antitumor efficacy in various human tumor xenograft models.[1] Intermittent dosing schedules, such as weekly or twice-weekly intravenous administration, have been shown to be effective in controlling tumor growth without causing marked weight loss in the animals.[1][2]
Table 2: In Vivo Antitumor Activity of TAS4464 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, weekly, IV | Complete tumor regression; more efficacious than MLN4924 (120 mg/kg, twice-weekly).[3][5] |
| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, weekly or twice-weekly, IV | Statistically significant antitumor activity, exceeding that of bortezomib (B1684674) and ibrutinib.[1] |
| SU-CCS-1 | Clear Cell Sarcoma | - | Prominent antitumor activity.[1] |
| LU5266 (PDX) | Small Cell Lung Cancer | - | Significant tumor growth inhibition.[1][8] |
| TMD8 | Diffuse Large B-cell Lymphoma | - | Strong antitumor activity and prolonged survival in a systemic model.[1][9] |
PDX: Patient-Derived Xenograft; IV: Intravenous.
Experimental Protocols
In Vitro Growth Inhibition Assay
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of TAS4464 or a vehicle control.
-
Incubation: Cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which quantifies ATP levels.[3]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: When tumors reach a predetermined size, the animals are randomized into treatment and control groups.
-
Drug Administration: TAS4464 is administered intravenously according to the specified dosing schedule (e.g., weekly or twice-weekly).[1][8] The vehicle is administered to the control group.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or at a predetermined time point. Antitumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.[1]
Experimental Workflow
The general workflow for the preclinical evaluation of TAS4464 is outlined below.
Conclusion
The comprehensive preclinical data for TAS4464 strongly support its development as a potent antitumor agent. Its selective and powerful inhibition of the NAE enzyme leads to the disruption of the neddylation pathway, resulting in broad and significant antiproliferative effects in both in vitro and in vivo models of hematologic and solid tumors.[1][2] The superior potency and sustained target engagement of TAS4464 compared to earlier NAE inhibitors highlight its potential as a promising therapeutic candidate for a variety of cancers.[1][5] These robust preclinical findings have paved the way for the clinical evaluation of TAS4464 in cancer patients.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
The NAE Inhibitor TAS4464: A Deep Dive into its Effects on Cullin-RING Ligase Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS4464 is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] NAE is the essential E1 enzyme that initiates the neddylation cascade, a post-translational modification crucial for the activation of cullin-RING ligase (CRL) complexes.[3][4][5] By inhibiting NAE, TAS4464 prevents the covalent attachment of NEDD8 to cullin proteins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[2][3][4] This disruption of CRL-mediated protein degradation has profound effects on cancer cells, including the induction of apoptosis and cell cycle arrest, making TAS4464 a promising therapeutic agent in oncology.[2][3][6] This technical guide provides an in-depth analysis of the mechanism of action of TAS4464, focusing on its effects on key CRL substrates. We will detail the experimental evidence, present quantitative data, and provide methodologies for the key experiments that form the basis of our current understanding.
Mechanism of Action of TAS4464
The primary mechanism of action of TAS4464 is the inhibition of NAE, which it does with high potency, exhibiting an IC50 of 0.955 nM in cell-free assays.[1] This inhibition is selective for NAE over other E1 enzymes like UAE and SAE.[3][4][5][7][8] The inhibition of NAE by TAS4464 is mechanism-based, involving the formation of a TAS4464-NEDD8 adduct.[7] This adduct prevents the transfer of NEDD8 to the E2 conjugating enzyme, thereby halting the entire neddylation process.
The most well-characterized substrates of neddylation are the cullin proteins, which are scaffold components of the CRL complexes.[9][10][11] Neddylation of the cullin subunit induces a conformational change that is essential for the proper positioning of the substrate-recruiting subunit and the RING-box protein, which in turn recruits the ubiquitin-charged E2 enzyme. By preventing cullin neddylation, TAS4464 effectively inactivates the entire family of CRL E3 ubiquitin ligases.[2][3][4]
Effects on Cullin-RING Ligase Substrates
The inactivation of CRLs by TAS4464 leads to the accumulation of a wide range of substrate proteins that are normally targeted for proteasomal degradation. The accumulation of these substrates disrupts various cellular processes, ultimately leading to anti-tumor effects.
Key CRL Substrates Affected by TAS4464
Several key CRL substrates have been shown to accumulate following treatment with TAS4464 in various cancer cell lines.[1][3][4][5][7][8][12] These include proteins involved in cell cycle regulation, DNA replication, and stress response.
-
CDT1 (Chromatin Licensing and DNA Replication Factor 1): A crucial factor for DNA replication initiation. Its accumulation leads to DNA re-replication and cell cycle arrest.[3][7][12]
-
p27 (Cyclin-dependent kinase inhibitor 1B): A tumor suppressor that negatively regulates the cell cycle. Its accumulation contributes to cell cycle arrest.[1][3][7][12]
-
Phosphorylated IκBα (p-IκBα): An inhibitor of the NF-κB signaling pathway. Its stabilization prevents the activation of NF-κB, a key pathway for cancer cell survival.[1][3][4][5][7][8][12]
-
NRF2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins.
-
c-Myc: A proto-oncogene that plays a central role in cell proliferation and apoptosis. Its transient accumulation upon TAS4464 treatment has been linked to the induction of apoptosis.[2]
Quantitative Analysis of Substrate Accumulation
The accumulation of CRL substrates in response to TAS4464 has been quantified in several studies. The following table summarizes the key findings.
| Substrate | Cell Line | TAS4464 Concentration | Fold Increase (vs. Control) | Reference |
| CDT1 | CCRF-CEM | 10 nM | Not explicitly quantified, but shown to accumulate dose-dependently. | [3] |
| p27 | CCRF-CEM | 10 nM | Not explicitly quantified, but shown to accumulate dose-dependently. | [3] |
| p-IκBα | CCRF-CEM | 10 nM | Not explicitly quantified, but shown to accumulate dose-dependently. | [3] |
| NRF2 | CCRF-CEM | 10 nM | Not explicitly quantified, but shown to accumulate dose-dependently. | [3] |
| c-Myc | HL-60 | 100 nM | Enriched signaling pathway post-treatment. | [2][10] |
Note: While many studies demonstrate substrate accumulation through Western blotting, precise fold-change quantification is not always provided. The dose-dependent accumulation is a consistent finding.
Downstream Cellular Consequences
The accumulation of CRL substrates triggers a cascade of downstream events that contribute to the anti-tumor activity of TAS4464.
Induction of Apoptosis
TAS4464 has been shown to induce apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[2][10] This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways.[2][10]
-
Intrinsic Pathway: The accumulation of c-Myc leads to the transcriptional upregulation of the pro-apoptotic protein NOXA.[2][10]
-
Extrinsic Pathway: c-Myc also transcriptionally downregulates the anti-apoptotic protein c-FLIP.[2][10]
The dual activation of these pathways leads to the cleavage of caspases 8 and 9, culminating in programmed cell death.[2]
Inhibition of the NF-κB Pathway
The accumulation of p-IκBα, the phosphorylated form of the IκBα inhibitor, is a direct consequence of CRL1-βTrCP inactivation. This leads to the sequestration of the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[6] TAS4464 has been shown to suppress the activity of both the canonical (p65) and non-canonical (RelB) NF-κB subunits.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of TAS4464.
Western Blotting for Substrate Accumulation
Objective: To qualitatively and quantitatively assess the accumulation of CRL substrates in response to TAS4464 treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., CCRF-CEM, HCT116) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose range of TAS4464 (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., CDT1, p27, p-IκBα, NRF2, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein levels.
Cell Viability Assay
Objective: To determine the cytotoxic effects of TAS4464 on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of TAS4464.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TAS4464 in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., CCRF-CEM) into immunodeficient mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer TAS4464 intravenously at specified doses and schedules (e.g., once or twice weekly).[3][4] The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to confirm target engagement (e.g., decreased cullin neddylation and increased substrate accumulation).
-
Data Analysis: Plot the tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
TAS4464 is a potent and selective NAE inhibitor that effectively blocks the neddylation pathway, leading to the inactivation of CRLs and the accumulation of their substrates. This disruption of protein homeostasis has significant anti-tumor consequences, including the induction of apoptosis and cell cycle arrest. The well-characterized mechanism of action and the promising preclinical data make TAS4464 a compelling candidate for further clinical development in the treatment of various cancers. This guide has provided a comprehensive overview of the effects of TAS4464 on CRL substrates, supported by experimental evidence and detailed methodologies, to aid researchers in their ongoing investigation of this novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NEDD8 Activating Enzyme with TAS4464: Unraveling its Antitumor Potential in Multiple Myeloma via NF-κB Pathway Inhibition [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
Initial In Vitro Efficacy of TAS4464: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies demonstrating the efficacy of TAS4464, a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE). The data herein is compiled from foundational preclinical research, offering insights into its mechanism of action and anti-proliferative activity across a range of cancer cell lines.
Core Efficacy Data
TAS4464 has demonstrated broad and potent anti-proliferative activity across a wide variety of human cancer cell lines and patient-derived cells.[1][2][3][4] Its efficacy is consistently superior to the first-generation NAE inhibitor, MLN4924.[1][2][3][4]
Table 1: Comparative Growth-Inhibitory Effects of TAS4464 and MLN4924
| Cell Line | Cancer Type | TAS4464 IC₅₀ (nmol/L) | MLN4924 IC₅₀ (nmol/L) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.8 | 39 |
| GRANTA-519 | Mantle Cell Lymphoma | 1.3 | 42 |
| SU-CCS-1 | Clear Cell Sarcoma | 3.5 | 11 |
| HCT116 | Colon Carcinoma | 2.1 | 51 |
| TMD8 | Follicular Lymphoma | 0.7 | 45 |
| Data represents the mean from 2-4 biological replicates after 72 hours of treatment.[1] |
Table 2: Cytotoxicity of TAS4464 in Patient-Derived Cells
| Cell Type | IC₅₀ Range (nmol/L) |
| Acute Myeloid Leukemia (AML) | 1.6 - 460 |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0.7 - 4,223 |
| Small Cell Lung Cancer (SCLC) | 0.2 |
| Cells were treated for 72 hours.[1] |
Table 3: Enzymatic and Cellular Inhibitory Activity
| Assay | Target | TAS4464 IC₅₀ (nmol/L) |
| Cell-free Enzyme Assay | NAE | 0.955 |
| Cellular Assay | NAE | Significantly more potent than MLN4924 |
| TAS4464 demonstrates mechanism-based inhibition by forming an NEDD8-TAS4464 adduct.[5][6][7] |
Mechanism of Action: Neddylation Pathway Inhibition
TAS4464 functions by selectively inhibiting the NEDD8-activating enzyme (NAE), a critical E1 enzyme in the neddylation pathway.[2][3] This pathway is essential for the activation of cullin-RING ubiquitin ligase complexes (CRLs), which play a pivotal role in protein homeostasis by targeting a wide array of substrate proteins for proteasomal degradation.[2][3][4] Inhibition of NAE by TAS4464 leads to the inactivation of CRLs, resulting in the accumulation of CRL substrate proteins.[1][2][3][5] This disruption of protein turnover induces cellular stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][8][9]
Caption: Mechanism of TAS4464 action via NAE inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Cell Proliferation Assay
This assay is used to determine the concentration of TAS4464 that inhibits cell growth by 50% (IC₅₀).
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After 24 hours, cells are treated with various concentrations of TAS4464 or a vehicle control.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Measurement: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Luminescence is measured, and the data is used to calculate IC₅₀ values.
Caption: Workflow for the cell proliferation assay.
Western Blot Analysis for Neddylation Inhibition
This protocol is used to visualize the pharmacodynamic effects of TAS4464 on the neddylation pathway.
-
Cell Treatment: Cancer cells (e.g., CCRF-CEM) are treated with TAS4464 or MLN4924 for a specified time (e.g., 4 hours).
-
Protein Extraction: Total protein is extracted from the treated cells.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., neddylated cullins, CDT1, p-IκBα) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to a detection enzyme or fluorophore.
-
Imaging: The protein bands are visualized using an imaging system, such as the LI-COR Odyssey Infrared Imaging System.[1][10]
Cytotoxicity Assay in Patient-Derived Cells
This assay assesses the efficacy of TAS4464 in a more clinically relevant context.
-
Cell Isolation: Mononuclear cells are isolated from patient samples (e.g., peripheral blood or bone marrow for AML).
-
Cell Culture: Patient-derived cells are maintained in appropriate culture conditions. For some solid tumor types, cells may be grown in low-attachment plates.
-
Treatment: Cells are treated with a range of TAS4464 concentrations for 72 hours (for hematologic malignancies) or 6 days (for some solid tumors).[1][5]
-
Viability Measurement: Cell viability is determined using an appropriate assay, such as the CellTiter-Glo® 3D Cell Viability Assay for cells in 3D culture.[5]
-
Data Analysis: The results are analyzed to determine the cytotoxic effects of TAS4464.
Summary of In Vitro Findings
The initial in vitro studies of TAS4464 consistently demonstrate its high potency and broad applicability across a diverse range of cancer types. Its mechanism of action, centered on the specific inhibition of NAE, leads to the accumulation of CRL substrates and subsequent induction of apoptosis.[1][9] The superior efficacy of TAS4464 compared to earlier NAE inhibitors, combined with its activity in patient-derived cancer cells, underscores its potential as a promising therapeutic agent for both hematologic and solid tumors.[1][2][3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The NAE Inhibitor TAS4464: A Technical Guide to its Mechanism in Cancer Cell Apoptosis
For Immediate Release
Tsukuba, Japan - This technical guide provides an in-depth analysis of TAS4464, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), and its role in inducing apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of novel anti-cancer agents.
Executive Summary
TAS4464 is a small molecule inhibitor that targets the neddylation pathway, a crucial cellular process for cancer cell growth and survival. By selectively inhibiting NAE, TAS4464 disrupts the function of cullin-RING ligases (CRLs), leading to the accumulation of specific substrate proteins. This accumulation triggers cell cycle dysregulation and activates both the intrinsic and extrinsic apoptotic pathways, ultimately leading to cancer cell death. Preclinical studies have demonstrated the potent anti-tumor activity of TAS4464 across a broad range of hematological and solid tumor models, highlighting its potential as a promising therapeutic agent.
Mechanism of Action: Inhibition of the Neddylation Pathway
The neddylation pathway is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. The initial and rate-limiting step of this cascade is the activation of NEDD8 by the NAE.[1]
TAS4464 acts as a selective inhibitor of NAE.[1] This inhibition prevents the transfer of NEDD8 to the E2 conjugating enzyme, thereby blocking the neddylation of cullin proteins, which are essential scaffolding components of CRLs.[1][2] The inactivation of CRLs leads to the stabilization and accumulation of their substrate proteins.[1][3]
References
Foundational Research on TAS4464: A Technical Guide for Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on TAS4464, a novel and highly potent inhibitor of the NEDD8-activating enzyme (NAE), in the context of hematologic malignancies. This document synthesizes key findings on its mechanism of action, potent anti-tumor activity, and selectivity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action
TAS4464 is a mechanism-based inhibitor of NAE, the essential E1 enzyme in the neddylation pathway.[1][2] Neddylation is a post-translational modification crucial for the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] By inhibiting NAE, TAS4464 prevents the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs.[3][4] This results in the accumulation of various CRL substrate proteins that are critical for cancer cell proliferation and survival, ultimately triggering apoptotic cell death.[1][3] TAS4464 forms a NEDD8-TAS4464 adduct, which leads to nanomolar inhibition of NAE.[2]
Signaling Pathway of TAS4464 Action
Caption: Mechanism of action of TAS4464 in cancer cells.
Quantitative Data Summary
TAS4464 demonstrates superior potency and selectivity compared to the first-generation NAE inhibitor, MLN4924 (pevonedistat).
Table 1: In Vitro Antiproliferative Activity of TAS4464 in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.6 |
| GRANTA-519 | Mantle Cell Lymphoma | 2.1 |
| MM.1S | Multiple Myeloma | 3.4 |
| KMS-11 | Multiple Myeloma | 5.2 |
| KMS-12-BM | Multiple Myeloma | 4.1 |
| KMS-26 | Multiple Myeloma | 8.3 |
| KMS-34 | Multiple Myeloma | 9.7 |
| HL-60 | Acute Myeloid Leukemia | 7.5 |
| THP-1 | Acute Myeloid Leukemia | 6.9 |
Data synthesized from multiple preclinical studies. IC50 values represent the concentration of TAS4464 required to inhibit cell growth by 50% after a 72-hour incubation period.[1][3]
Table 2: In Vivo Antitumor Efficacy of TAS4464 in Hematologic Malignancy Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Antitumor Effect |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, IV, once weekly | Complete tumor regression |
| MM.1S | Multiple Myeloma | 100 mg/kg, IV, once weekly | Stronger antitumor activity than bortezomib |
| THP-1 | Acute Myeloid Leukemia | 100 mg/kg, IV, twice weekly for 3 weeks | Complete tumor remission |
Detailed Experimental Protocols
Cell Viability Assay
Objective: To determine the antiproliferative activity of TAS4464 in hematologic malignancy cell lines.
Methodology:
-
Cell Culture: Human hematologic malignancy cell lines (e.g., CCRF-CEM, MM.1S, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with various concentrations of TAS4464 (typically ranging from low nanomolar to micromolar) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Cell viability is assessed by measuring intracellular ATP levels using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[1][3]
Western Blot Analysis
Objective: To evaluate the effect of TAS4464 on the neddylation pathway and the accumulation of CRL substrate proteins.
Methodology:
-
Cell Treatment: Cancer cells are treated with TAS4464 at various concentrations for a specified duration (e.g., 4 hours).
-
Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., NEDD8, Cullin, p-IκBα, p27, CDT1, c-Myc, and a loading control like β-actin).
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]
In Vivo Xenograft Model Studies
Objective: To assess the antitumor efficacy of TAS4464 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Cell Implantation: Human hematologic malignancy cells (e.g., CCRF-CEM, MM.1S) are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: TAS4464 is administered intravenously at a specified dose and schedule (e.g., 100 mg/kg, once weekly). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.[1][5]
Visualized Workflows and Pathways
Apoptotic Pathways Activated by TAS4464 in Acute Myeloid Leukemia (AML)
In AML, TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways through a c-Myc-dependent mechanism.[1]
Caption: TAS4464-induced apoptosis in AML cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a xenograft efficacy study.
Conclusion
The foundational research on TAS4464 has established it as a highly potent and selective NAE inhibitor with significant promise for the treatment of hematologic malignancies. Its distinct mechanism of action, leading to the accumulation of CRL substrates and subsequent apoptosis, provides a strong rationale for its clinical development. The preclinical data consistently demonstrate superior in vitro and in vivo activity compared to earlier NAE inhibitors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of TAS4464 and the broader field of neddylation pathway inhibition in cancer therapy.
References
- 1. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Exploring TAS4464's Potential in Solid Tumor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical and clinical research surrounding TAS4464, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of TAS4464's mechanism of action, its demonstrated anti-tumor activity in solid tumors, and the methodologies used to evaluate its efficacy.
Introduction to TAS4464 and the Neddylation Pathway
TAS4464 is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. The neddylation pathway is a post-translational modification process, analogous to ubiquitination, that plays a crucial role in regulating the activity of cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and are responsible for targeting a vast number of substrate proteins for proteasomal degradation. These substrates are involved in a wide array of cellular processes, including cell cycle progression, DNA damage response, and signal transduction.
In many cancers, the neddylation pathway is hyperactivated, leading to the dysregulation of CRLs and the subsequent degradation of tumor suppressor proteins, thereby promoting cancer cell growth and survival. By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which can in turn induce cell cycle arrest, apoptosis, and the suppression of pro-survival signaling pathways like NF-κB.
Mechanism of Action of TAS4464
TAS4464 functions as a mechanism-based inhibitor of NAE. It forms a covalent adduct with NEDD8, which then inhibits the NAE enzyme. This highly selective inhibition of NAE disrupts the entire neddylation cascade.
The downstream effects of NAE inhibition by TAS4464 include:
-
Inhibition of Cullin Neddylation: TAS4464 treatment leads to a dose-dependent decrease in neddylated cullins.
-
Accumulation of CRL Substrates: The inactivation of CRLs results in the accumulation of key substrate proteins, including:
-
CDT1 and p27: Cell cycle regulators whose accumulation can lead to cell cycle arrest.
-
Phosphorylated IκBα: An inhibitor of the NF-κB pathway. Its accumulation prevents the activation of NF-κB, a key driver of inflammation and cell survival.
-
c-Myc: A proto-oncogene that, when accumulated after TAS4464 treatment, can paradoxically induce apoptosis by upregulating the pro-apoptotic factor NOXA and downregulating the anti-apoptotic factor c-FLIP.
-
-
Induction of Apoptosis: The culmination of these effects is the induction of apoptotic cell death, as evidenced by the cleavage of caspase-3 and PARP.
Methodological & Application
TAS4464 Protocol for In Vitro Cell Culture Assays: Application Notes
Application Notes and Protocols for the Use of TAS4464 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme in the neddylation pathway, a crucial post-translational modification process that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[1][2][4] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[1][4] This disruption of protein homeostasis results in cell cycle dysregulation, induction of apoptosis, and potent antitumor activity.[4][5] Preclinical studies have demonstrated the efficacy of TAS4464 in a variety of hematologic and solid tumor xenograft models.[1][6][7]
These application notes provide a comprehensive overview and detailed protocols for the utilization of TAS4464 in preclinical xenograft mouse models, intended to guide researchers in designing and executing robust in vivo efficacy studies.
Mechanism of Action of TAS4464
TAS4464 exerts its anticancer effects by targeting a critical cellular protein degradation pathway. The mechanism involves several key steps:
-
NAE Inhibition: TAS4464 selectively binds to and inhibits NAE, preventing the initial activation of NEDD8.[1][2][4]
-
Inhibition of Cullin Neddylation: This leads to a decrease in neddylated (activated) cullins.[1]
-
CRL Inactivation: The absence of neddylated cullins inactivates CRL complexes.[4][8]
-
Accumulation of CRL Substrates: Key CRL substrates, such as p27, CDT1, and phosphorylated IκBα, accumulate within the cancer cells.[1][2][3]
-
Induction of Apoptosis: The accumulation of these substrates disrupts normal cell cycle progression and activates both intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) apoptotic pathways, leading to tumor cell death.[5]
-
NF-κB Pathway Inhibition: TAS4464 also impairs the activity of NF-κB transcription factors, which are crucial for the survival of many cancer cells.[8]
Signaling Pathway of TAS4464 Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS4464 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE)[1][2]. NAE is the crucial E1 enzyme in the neddylation pathway, a post-translational modification process essential for the activity of cullin-RING ligases (CRLs)[1][3]. CRLs are the largest family of E3 ubiquitin ligases and play a critical role in regulating the turnover of numerous proteins involved in cell cycle progression, proliferation, and survival[1][2]. By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, which in turn induces cell cycle arrest, apoptosis, and suppression of tumor growth in a wide range of cancer cell lines[1][2][3][4]. Preclinical studies have demonstrated that TAS4464 exhibits greater potency and selectivity than the first-generation NAE inhibitor, MLN4924 (pevonedistat)[1][3].
These application notes provide recommended concentration ranges for TAS4464 in various cancer cell lines and detailed protocols for key in vitro experiments to assess its anti-cancer activity.
Data Presentation: Recommended TAS4464 Concentrations
The effective concentration of TAS4464 for inducing anti-proliferative and cytotoxic effects varies among different cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values. It is recommended to perform a dose-response study for each new cell line to determine the optimal concentration.
Table 1: Antiproliferative Activity (IC50/GI50) of TAS4464 in Various Cancer Cell Lines
| Cell Line Type | Specific Cancer Type | IC50/GI50 (nM) | Reference |
| Hematologic | Acute Myeloid Leukemia (AML) - Patient-Derived | 1.60 - 460.00 | [5] |
| Hematologic | Diffuse Large B-Cell Lymphoma (DLBCL) - Patient-Derived | 0.70 - 4223.00 | [5] |
| Solid Tumor | Small Cell Lung Cancer (SCLC) - Patient-Derived | 0.2 | [5] |
| Hematologic | Leukemia (HL-60, THP-1) | ~100 (for apoptosis induction) | [5] |
| Solid Tumor | Rhabdomyosarcoma (RMS) | < 10 | [4] |
| Solid Tumor | Clear Cell Sarcoma (CCS) | < 10 | [4] |
Note: The antiproliferative activity of TAS4464 has been shown to be 3–64 times more potent than that of MLN4924 in a panel of 240 human tumor cell lines[5].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TAS4464 and a general experimental workflow for its evaluation in cancer cell lines.
Caption: TAS4464 inhibits NAE, blocking cullin neddylation and CRL activity.
Caption: General workflow for evaluating TAS4464's in vitro anti-cancer effects.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of TAS4464 on cancer cell lines.
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines of interest
-
TAS4464 (stock solution in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of TAS4464 in culture medium. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Add the desired final concentrations of TAS4464 to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include vehicle control wells (DMSO only).
-
Incubate the plate for 72 hours (or other desired time points) at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each TAS4464 concentration relative to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the TAS4464 concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Neddylation Inhibition
This protocol is used to detect the inhibition of cullin neddylation and the accumulation of CRL substrate proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NEDD8, anti-Cullin, anti-p27, anti-CDT1, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation:
-
Culture and treat cells with TAS4464 (e.g., 10-100 nM for 4-24 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed and treat cells with TAS4464 (e.g., 100 nM for 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only controls for compensation and to set up the quadrants.
-
Data interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis[1].
-
References
Application Notes and Protocols: Measuring the Effect of TAS4464 on Neddylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3] Neddylation is a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs).[4][5] This activation of CRLs is essential for the ubiquitination and subsequent degradation of a plethora of proteins involved in crucial cellular processes, including cell cycle progression, DNA replication, and signal transduction.[4][6] Dysregulation of the neddylation pathway is implicated in the pathogenesis of various cancers, making NAE a compelling target for therapeutic intervention.[4][7]
TAS4464 exerts its anticancer effects by forming a TAS4464-NEDD8 adduct, which inhibits NAE and leads to the suppression of cullin neddylation.[3][4] This inactivation of CRLs results in the accumulation of their substrate proteins, such as CDT1, p27, and phosphorylated IκBα, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][4][6] Preclinical studies have demonstrated that TAS4464 exhibits more potent enzymatic and cellular NAE inhibitory activity than the first-in-class NAE inhibitor, MLN4924 (pevonedistat).[4][8][9]
These application notes provide detailed methodologies for assessing the cellular effects of TAS4464 on the neddylation pathway. The included protocols are designed to enable researchers to accurately measure the inhibition of neddylation and the downstream consequences in both in vitro and in vivo models.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the neddylation signaling pathway, the mechanism of TAS4464 inhibition, and a general experimental workflow for evaluating its effects.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory effects of TAS4464 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of TAS4464
| Assay Type | Target | IC₅₀ (nM) | Comparison (MLN4924 IC₅₀, nM) | Reference |
| Enzyme Assay | NAE | 0.955 - 0.995 | 4 - 10.5 | [2][8] |
| Cell Proliferation (72h) | Various Cancer Cell Lines | Varies (e.g., 3-64 fold more potent than MLN4924) | Varies | [4] |
Table 2: Cellular Effects of TAS4464 in CCRF-CEM Cells (4-hour treatment)
| Marker | Effect | Dose Range (µM) | Reference |
| Neddylated Cullin | Dose-dependent decrease | 0.001 - 1 | [4] |
| CDT1 | Dose-dependent accumulation | 0.001 - 1 | [4] |
| NRF2 | Dose-dependent accumulation | 0.001 - 1 | [4] |
| p-IκBα | Dose-dependent accumulation | 0.001 - 1 | [4] |
| p27 | Dose-dependent accumulation | 0.001 - 1 | [4] |
Experimental Protocols
Western Blot Analysis of Neddylation Status and CRL Substrate Accumulation
This is the most common method to assess the direct impact of TAS4464 on the neddylation pathway. The principle lies in the size difference between neddylated and un-neddylated cullins, with the NEDD8-conjugated form migrating slower on an SDS-PAGE gel.[10]
A. Materials
-
Cell lines (e.g., HCT116, CCRF-CEM) or tumor tissue homogenates
-
TAS4464 (and vehicle control, e.g., DMSO)
-
Ice-cold 1x Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
8% or 4-12% Tris-Glycine gels
-
PVDF membrane (0.45 µm)
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Anti-NEDD8
-
Anti-Cullin1 (or other cullins like CUL3)
-
Anti-CDT1
-
Anti-p27
-
Anti-phospho-IκBα
-
Anti-cleaved Caspase-3
-
Anti-cleaved PARP
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
B. Protocol
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with varying concentrations of TAS4464 (e.g., 1 nM to 1 µM) or vehicle for desired time points (e.g., 4, 8, 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer. Scrape cells, collect lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an 8% or 4-12% Tris-Glycine gel.[10] Perform electrophoresis and then transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL reagent.
-
Imaging: Capture the chemiluminescent signal using a digital imager. Quantify band intensities and normalize to the loading control. A decrease in the upper, slower-migrating cullin band (neddylated form) and an increase in CRL substrate bands indicate TAS4464 activity.[10]
Immunoprecipitation (IP) of Neddylated Proteins
IP can be used to specifically enrich for neddylated proteins to confirm the identity of modified species or to identify novel neddylated substrates.
A. Materials
-
Cell lysate (prepared as for Western Blot)
-
Anti-NEDD8 antibody or Anti-Cullin antibody
-
Protein A/G magnetic beads
-
IP Lysis Buffer (non-denaturing)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)
B. Protocol
-
Lysate Preparation: Prepare cell lysates as described above, ensuring the use of a non-denaturing lysis buffer to maintain protein interactions.
-
Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-NEDD8) overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blot using antibodies against specific cullins or other potential substrates to observe the effect of TAS4464 on their neddylation status.
Immunofluorescence (IF) Microscopy for Subcellular Localization
IF can be used to visualize the accumulation and subcellular localization of CRL substrates following TAS4464 treatment.
A. Materials
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-CDT1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
B. Protocol
-
Cell Culture and Treatment: Grow cells on coverslips and treat with TAS4464 as required.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15-20 minutes, and then permeabilize with Permeabilization Buffer for 10 minutes.[11]
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Antibody Staining: Incubate with primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Wash with PBS, then incubate with the appropriate fluorophore-conjugated secondary antibody and DAPI for 1 hour in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto slides using mounting medium, and allow to cure.
-
Analysis: Visualize the slides using a fluorescence or confocal microscope. Increased nuclear staining of substrates like CDT1 is an expected outcome of TAS4464 treatment.
Mass Spectrometry-Based Proteomics for Neddylome Analysis
Mass spectrometry (MS) offers a powerful, unbiased approach to identify and quantify changes in the "neddylome" (the complete set of neddylated proteins) upon TAS4464 treatment.[12][13][14] A common strategy involves the use of cells expressing a mutant NEDD8 (e.g., NEDD8 R74K) which, after digestion with specific proteases like Lys-C, leaves a di-glycine (di-Gly) remnant on the modified lysine (B10760008) residue of the substrate protein.[13][14][15]
A. Materials
-
Cell line stably expressing His-tagged or mutant NEDD8
-
Lysis/Denaturation Buffer (e.g., 8M Urea-based buffer)
-
DTT and Iodoacetamide (for reduction and alkylation)
-
Lys-C or Trypsin
-
Anti-di-Glycine remnant antibody-coupled beads
-
C18 desalting tips/columns
-
LC-MS/MS system (e.g., Orbitrap)
B. Protocol
-
Cell Culture and Lysis: Culture cells and treat with TAS4464. Lyse cells in a urea-based buffer to denature proteins.
-
Protein Digestion: Reduce and alkylate cysteine residues. Digest the proteome with Lys-C.
-
di-Gly Peptide Enrichment: Use anti-di-Glycine remnant antibody-coupled beads to specifically immunoprecipitate the neddylated (now di-Gly remnant-containing) peptides.[14]
-
Desalting: Desalt the enriched peptides using C18 tips.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify the neddylated proteins and their modification sites.[13] Compare the relative abundance of these peptides between TAS4464-treated and control samples to quantify the inhibition of neddylation across the proteome.
In Vitro Neddylation Assay
This biochemical assay directly measures the enzymatic activity of the neddylation cascade and is useful for determining the direct inhibitory effect of TAS4464 on NAE.[16][17]
A. Materials
-
Recombinant NAE (E1), UBC12 (E2), and NEDD8
-
Mg-ATP solution
-
Reaction Buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 8.0)
-
TAS4464
-
Non-reducing gel loading buffer
-
Anti-UBC12 or Anti-NEDD8 antibody
B. Protocol
-
Reaction Setup: In a microcentrifuge tube, combine NAE, UBC12, and NEDD8 in the reaction buffer.
-
Inhibitor Addition: Add TAS4464 at various concentrations (or vehicle control) to the respective tubes.
-
Initiate Reaction: Start the reaction by adding Mg-ATP. A negative control should be included where ATP is omitted.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[17]
-
Quenching: Stop the reaction by adding non-reducing Laemmli buffer.
-
Analysis: Analyze the samples by Western blot using an anti-UBC12 or anti-NEDD8 antibody. The formation of a higher molecular weight band corresponding to the NEDD8-UBC12 thioester conjugate indicates an active neddylation cascade. The inhibition of this band formation in the presence of TAS4464 demonstrates its direct effect on the E1 enzyme.[16]
References
- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of neddylation induces mitotic defects and alters MKLP1 accumulation at the midbody during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics Analysis of Neddylation - Creative Proteomics [creative-proteomics.com]
- 13. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 14. A Mass Spectrometry-Based Strategy for Mapping Modification Sites for the Ubiquitin-Like Modifier NEDD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Mass Spectrometry-Based Strategy for Mapping Modification Sites for the Ubiquitin-Like Modifier NEDD8 | Springer Nature Experiments [experiments.springernature.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. In vitro NEDD8 initiation conjugation assay [bio-protocol.org]
Application Notes and Protocols for TAS4464 in Acute Myeloid Leukemia (AML) Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advances in chemotherapy, there remains a significant need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease.[1] TAS4464 is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[2][3] NAE is the crucial E1 enzyme in the neddylation pathway, a post-translational modification process that regulates the activity of cullin-RING E3 ubiquitin ligases (CRLs).[2][4] Inhibition of NAE by TAS4464 leads to the inactivation of CRLs, resulting in the accumulation of their substrate proteins.[2] This triggers cell cycle arrest and apoptosis in cancer cells, making TAS4464 a promising therapeutic agent for AML.[1][5]
Mechanism of Action in AML
TAS4464 exerts its anti-leukemic effects in AML cells by inducing apoptosis through both the intrinsic and extrinsic pathways.[1][2] The core mechanism involves the inhibition of NAE, which leads to the accumulation of the CRL substrate c-Myc.[2][6] Elevated c-Myc levels then transcriptionally regulate key apoptotic proteins:
-
Upregulation of NOXA: c-Myc binds to the promoter region of the PMAIP1 gene, leading to increased transcription of the pro-apoptotic BH3-only protein NOXA.[2][7] NOXA promotes the intrinsic apoptotic pathway, which culminates in the activation of caspase-9.[1][2]
-
Downregulation of c-FLIP: c-Myc also binds to the promoter of the CFLAR gene, resulting in decreased transcription of the anti-apoptotic protein c-FLIP.[2][7] Reduced c-FLIP levels facilitate the activation of the extrinsic apoptotic pathway, mediated by death receptors and leading to the activation of caspase-8.[1][2]
The concurrent activation of both caspase-9 and caspase-8 leads to the executioner caspase activation (e.g., caspase-3) and subsequent apoptotic cell death in AML cells.[1]
Data Presentation
In Vitro Efficacy of TAS4464 in AML
| Cell Line | Genetic Background | IC50 (nM) | Reference |
| HL-60 | p53-null | Not explicitly stated, but sensitive | [5][7] |
| THP-1 | MLL-AF9 | Not explicitly stated, but sensitive | [1][5] |
| Various AML cell lines | MLL-AF9, FLT3-ITD, etc. | Potent antiproliferative activity | [1][7] |
| Patient-derived AML cells | N/A | 1.60 - 460.00 | [5] |
In Vivo Efficacy of TAS4464 in AML Xenograft Model
| Animal Model | Treatment Regimen | Outcome | Reference |
| THP-1 Xenograft | 100 mg/kg TAS4464, IV, twice weekly for 3 weeks | Complete tumor remission | [7] |
| THP-1 Xenograft | 100 mg/kg TAS4464, IV, on days 1, 3, and 5 for 3 weeks | 100% tumor growth inhibition (TGI), including complete response | [1] |
| THP-1 Xenograft | Cytarabine, twice weekly | 6% TGI | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: TAS4464 signaling pathway in AML cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for In Vitro Drug Synergy Assessment of TAS4464
For Research Use Only.
Introduction
TAS4464 is a potent and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification pathway.[1][5] This pathway is essential for the activity of cullin-RING E3 ubiquitin ligases (CRLs), which regulate the degradation of numerous proteins involved in critical cellular processes.[1][6] By inhibiting NAE, TAS4464 prevents the activation of CRLs, leading to the accumulation of CRL substrate proteins such as p27, CDT1, and phosphorylated IκBα.[1][2][7] This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, demonstrating broad antiproliferative activity across a range of hematologic and solid tumor models.[1][2][7]
Given its mechanism of action targeting a central cellular process, TAS4464 is a prime candidate for combination therapies. The goal of a drug synergy study is to identify combinations where the therapeutic effect is greater than the sum of the individual agents, potentially leading to increased efficacy, reduced toxicity, and the ability to overcome drug resistance. This document provides a detailed protocol for designing and executing in vitro synergy studies with TAS4464 using the checkerboard assay format and quantifying the interaction using the Chou-Talalay Combination Index (CI) method.[8][9][10]
Principle of Synergy Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[10] It is based on the median-effect principle and uses the Combination Index (CI) to define the nature of the interaction:[9][11]
-
Synergism: The combined effect is greater than the additive effect of the individual drugs (CI < 1).
-
Additive Effect: The combined effect is equal to the sum of the individual drug effects (CI = 1).
-
Antagonism: The combined effect is less than the additive effect of the individual drugs (CI > 1).
This method requires full dose-response curves for each drug alone and for the combination, typically at a constant ratio, to calculate CI values at different effect levels (e.g., 50%, 75%, and 90% growth inhibition).[10][12]
TAS4464 Signaling Pathway and Synergy Rationale
TAS4464 targets the neddylation pathway, a critical upstream regulator of proteasomal degradation for a specific subset of proteins. A rational approach to synergy is to co-target a downstream or parallel pathway. For example, TAS4464 has shown synergistic activity with the proteasome inhibitor bortezomib (B1684674) in multiple myeloma models.[13] This synergy can be attributed to the dual blockade of protein degradation pathways. TAS4464 causes the accumulation of CRL substrates, while bortezomib prevents their degradation by the proteasome, leading to enhanced proteotoxic stress and apoptosis.
Caption: TAS4464 inhibits NAE, preventing CRL activation and leading to substrate accumulation.
Experimental Workflow
The overall process for assessing drug synergy involves a systematic, multi-step approach. It begins with determining the potency of each drug individually to inform the concentration range for the combination study. The core of the workflow is the checkerboard assay, followed by robust data analysis to quantify the interaction.
Caption: Workflow for in vitro drug synergy screening from cell selection to data analysis.
Protocols
Protocol 1: Single-Agent IC50 Determination
Objective: To determine the concentration of each drug that inhibits 50% of cell growth (IC50). This is essential for designing the subsequent combination study.
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium
-
TAS4464 and combination drug of interest
-
DMSO (for drug dissolution)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (Luminometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂).
-
Drug Preparation: Prepare a 2X stock of the highest concentration for each drug in complete medium. Perform serial dilutions (e.g., 1:3 or 1:4) in medium to create a dose range spanning from highly cytotoxic to non-cytotoxic concentrations (typically 8-10 concentrations). Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Drug Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells containing cells. This brings the final volume to 200 µL and the drug concentration to 1X.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value for each drug.
-
Protocol 2: Combination Synergy (Checkerboard) Assay
Objective: To measure the effect of TAS4464 and a second drug across a matrix of concentrations to assess for synergy.
Procedure:
-
Assay Design: Based on the single-agent IC50 values, design a concentration matrix. A common approach is to use a 7x7 or 8x8 matrix centered around the IC50. For a constant-ratio design, the ratio of the two drugs is kept constant based on their IC50s (e.g., Drug A at 2x, 1x, 0.5x, 0.25x IC50 and Drug B at 2x, 1x, 0.5x, 0.25x IC50).
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Drug Plate Preparation: In a separate 96-well "drug plate," prepare the checkerboard dilutions.[14][15][16]
-
Dilute Drug A (e.g., TAS4464) horizontally (e.g., across columns 1-7).
-
Dilute Drug B vertically (e.g., down rows A-G).
-
The combination of both drugs will be in the matrix wells.
-
Include a row for Drug A alone and a column for Drug B alone to serve as internal controls.[17]
-
Include vehicle-only control wells.
-
-
Drug Treatment: Transfer the drug dilutions from the "drug plate" to the "cell plate" and incubate for the same duration as the single-agent assay (e.g., 72 hours).
-
Viability Assessment & Data Acquisition: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Data Analysis and Synergy Quantification
Objective: To calculate the Combination Index (CI) and determine the nature of the drug interaction.
Procedure:
-
Data Normalization: Normalize all viability readings to the average of the vehicle-control wells.
-
Software Analysis: Use specialized software such as CompuSyn or the "synergy.find" R package. These tools are designed to perform Chou-Talalay analysis.[8]
-
CI Calculation: The software will use the dose-response data from the single agents and the combination to calculate CI values for different fractions of affected cells (Fa), which represents the fraction of cells inhibited (e.g., Fa = 0.5 for 50% inhibition).
-
Interpretation: Analyze the CI values. A CI value less than 1 indicates synergy.[11] It is often useful to plot CI as a function of Fa to see if synergy occurs across a wide range of effects.
Data Presentation
Quantitative data should be summarized in clear, concise tables.
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (nM) ± SD |
| TMD8 (ABC-DLBCL) | TAS4464 | 15.2 ± 2.1 |
| TMD8 (ABC-DLBCL) | Bortezomib | 8.5 ± 1.3 |
| OCI-LY10 (ABC-DLBCL) | TAS4464 | 22.7 ± 3.5 |
| OCI-LY10 (ABC-DLBCL) | Bortezomib | 11.2 ± 1.9 |
Data are hypothetical and for illustrative purposes only.
Table 2: Combination Index (CI) Values for TAS4464 + Bortezomib Combination
| Cell Line | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| TMD8 | 0.50 (IC50) | 0.45 | Strong Synergy |
| TMD8 | 0.75 (IC75) | 0.38 | Strong Synergy |
| TMD8 | 0.90 (IC90) | 0.31 | Very Strong Synergy |
| OCI-LY10 | 0.50 (IC50) | 0.62 | Synergy |
| OCI-LY10 | 0.75 (IC75) | 0.55 | Synergy |
| OCI-LY10 | 0.90 (IC90) | 0.49 | Strong Synergy |
CI < 0.1: Very Strong Synergy; 0.1-0.3: Strong Synergy; 0.3-0.7: Synergy; 0.7-0.85: Moderate Synergy; 0.85-0.9: Slight Synergy; 0.9-1.1: Additive; > 1.1: Antagonism. Data are hypothetical.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the 96-well plate. | Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate or fill them with sterile PBS/media. |
| Poor Dose-Response Curve | Inappropriate drug concentration range; Drug precipitation. | Perform a broader range of dilutions in a pilot experiment. Ensure drug solubility in the final medium concentration. |
| CI values are highly variable | Non-optimal experimental design (e.g., non-constant ratio); Assay noise. | Use a constant-ratio design based on IC50 values.[10] Increase the number of technical replicates. |
| Inconsistent Results Between Experiments | Variation in cell passage number or health; Reagent variability. | Use cells within a consistent, low passage number range. Use the same lot of reagents (e.g., FBS, viability assay) for a set of experiments. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. punnettsquare.org [punnettsquare.org]
- 12. researchgate.net [researchgate.net]
- 13. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Assessing Apoptosis Following TAS4464 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] Inhibition of NAE prevents the neddylation and subsequent activation of cullin-RING E3 ubiquitin ligases (CRLs), leading to the accumulation of CRL substrate proteins.[2][3] This disruption of cellular protein homeostasis induces cell cycle dysregulation and triggers programmed cell death, or apoptosis, in various cancer cell lines.[4] TAS4464 has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, making it a promising agent in cancer therapy.[3][5][6]
These application notes provide a comprehensive guide to the methodologies used to assess apoptosis induced by TAS4464 treatment. The protocols detailed below are essential for characterizing the apoptotic response, elucidating the mechanism of action, and evaluating the efficacy of TAS4464 in preclinical studies.
Mechanism of TAS4464-Induced Apoptosis
TAS4464's primary mechanism of inducing apoptosis stems from its inhibition of NAE. This leads to a cascade of downstream events culminating in the activation of caspases, the executioners of apoptosis. The key signaling events are summarized below and depicted in the signaling pathway diagram.
-
Inhibition of NAE and CRLs: TAS4464 binds to and inhibits NAE, preventing the attachment of NEDD8 to cullin proteins. This inactivates CRLs, which are responsible for ubiquitinating and targeting a wide range of proteins for proteasomal degradation.[2]
-
Accumulation of CRL Substrates: The inactivation of CRLs results in the accumulation of their substrate proteins, including CDT1, p27, and phosphorylated IκBα.[1][2]
-
c-Myc Mediated Regulation: A key CRL substrate, c-Myc, accumulates upon TAS4464 treatment.[3][5] This accumulation of c-Myc plays a crucial role in modulating the expression of key apoptotic regulators.
-
Activation of the Intrinsic Pathway: TAS4464 treatment leads to the upregulation of the pro-apoptotic protein NOXA, a member of the Bcl-2 family.[3][5] This is mediated by the binding of accumulated c-Myc to the PMAIP1 (NOXA) promoter.[5] Increased NOXA levels contribute to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9.[6]
-
Activation of the Extrinsic Pathway: TAS4464 treatment results in the downregulation of the anti-apoptotic protein c-FLIP.[3][5] This is also mediated by c-Myc, which binds to the CFLAR (c-FLIP) promoter region.[5] Reduced c-FLIP levels facilitate the activation of caspase-8 at the death-inducing signaling complex (DISC).[6]
-
Executioner Caspase Activation: The activation of initiator caspases, caspase-9 and caspase-8, converges on the activation of executioner caspases, such as caspase-3 and caspase-7.[1][3] These activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected quantitative changes in key apoptotic markers following TAS4464 treatment, which can be assessed using the protocols provided.
| Assay Method | Apoptotic Marker | Expected Change After TAS4464 Treatment |
| Flow Cytometry | Annexin V-Positive Cells | Increase in percentage |
| Propidium Iodide (PI) Staining | Increase in late apoptotic/necrotic population | |
| Caspase Activity Assay | Caspase-3/7 Activity | Increase in fluorescence/absorbance |
| Caspase-8 Activity | Increase in fluorescence/absorbance | |
| Caspase-9 Activity | Increase in fluorescence/absorbance | |
| TUNEL Assay | DNA Fragmentation | Increase in percentage of TUNEL-positive cells |
| Western Blot | Cleaved Caspase-3 | Increase in protein levels |
| Cleaved Caspase-8 | Increase in protein levels | |
| Cleaved Caspase-9 | Increase in protein levels | |
| Cleaved PARP | Increase in protein levels | |
| NOXA | Increase in protein levels | |
| c-FLIP | Decrease in protein levels | |
| c-Myc | Increase in protein levels | |
| Phosphorylated IκBα | Increase in protein levels | |
| p27 | Increase in protein levels | |
| CDT1 | Increase in protein levels |
Experimental Protocols
The following section provides detailed protocols for the key experiments used to assess apoptosis after TAS4464 treatment.
Annexin V/PI Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Microcentrifuge
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of TAS4464 for the desired time points. Include vehicle-treated cells as a negative control.
-
Cell Harvesting:
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][9]
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells[8]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[8]
Caspase Activity Assay
This assay measures the activity of key caspases (e.g., caspase-3/7, -8, -9) using a fluorogenic or colorimetric substrate.
Materials:
-
Caspase assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay System)
-
Cell lysis buffer
-
Fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)[10][11]
-
96-well plate (white-walled for fluorescence, clear for absorbance)
-
Plate reader (fluorometer or spectrophotometer)
Protocol (Fluorometric):
-
Cell Treatment and Lysis:
-
Plate cells in a 96-well plate and treat with TAS4464.
-
After treatment, lyse the cells according to the manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.[11]
-
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10][11]
-
Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).[10]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)[12]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[12]
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)[12]
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol (for imaging):
-
Sample Preparation:
-
Grow cells on coverslips and treat with TAS4464.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[12]
-
Wash with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 2-5 minutes on ice.[12]
-
Labeling:
-
Incubate the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[12]
-
-
Washing and Counterstaining:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key proteins in the apoptotic pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. clyte.tech [clyte.tech]
Application Notes and Protocols for Studying CRL Substrate Accumulation Using TAS4464
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE) with an IC50 of 0.955 nM in cell-free assays.[1] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification process. The primary substrates for neddylation are the cullin proteins, which are scaffold components of Cullin-RING E3 ligases (CRLs). CRLs represent the largest family of E3 ubiquitin ligases and are responsible for targeting a vast number of cellular proteins for proteasomal degradation. By catalyzing the attachment of the ubiquitin-like protein NEDD8 to cullins, NAE activates CRLs.[2][3]
TAS4464 treatment selectively inhibits NAE, leading to the inactivation of CRLs. This inactivation prevents the ubiquitination and subsequent degradation of CRL substrate proteins, resulting in their accumulation within the cell.[1][3] The accumulation of these substrates, many of which are key regulators of critical cellular processes, disrupts cell cycle progression, DNA replication, and signaling pathways, ultimately leading to apoptosis in cancer cells.[3][4] Studying the accumulation of specific CRL substrates upon TAS4464 treatment is a valuable method to understand the downstream effects of NAE inhibition and to identify potential pharmacodynamic biomarkers for TAS4464 activity.
This document provides detailed application notes and protocols for utilizing TAS4464 to study the accumulation of CRL substrates in cancer cell lines.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of TAS4464 from various studies.
Table 1: In Vitro Inhibitory Activity of TAS4464
| Target | Assay Type | IC50 (nM) | Reference |
| NAE | Cell-free | 0.955 | [1] |
| UAE | Cell-free | 449 | |
| SAE | Cell-free | 1280 |
Table 2: Antiproliferative Activity of TAS4464 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.03 | [3] |
| Jurkat | T-cell Leukemia | 1.03 | [3] |
| NALM-6 | B-cell Precursor Leukemia | 39.2 | [3] |
| BFTC-905 | Bladder Transitional Cell Carcinoma | 12.8 | [3] |
| Patient-derived AML | Acute Myeloid Leukemia | 1.60 - 460.00 | |
| Patient-derived DLBCL | Diffuse Large B-cell Lymphoma | 0.70 - 4223.00 | |
| Patient-derived SCLC | Small Cell Lung Cancer | 0.2 |
Signaling Pathway and Experimental Workflow Visualization
TAS4464 Mechanism of Action
Caption: Mechanism of action of TAS4464 in inhibiting the neddylation pathway.
Experimental Workflow for Studying CRL Substrate Accumulation
Caption: Workflow for investigating TAS4464-induced CRL substrate accumulation.
Experimental Protocols
Western Blot Analysis of CRL Substrate Accumulation
This protocol describes the detection of CRL substrate accumulation in cancer cells following TAS4464 treatment.
Materials:
-
Cancer cell line of interest
-
TAS4464 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDT1, anti-p27, anti-phospho-IκBα, anti-NRF2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of TAS4464 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours).[3] Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (e.g., β-actin).
-
Cell Viability Assay
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of TAS4464.
Materials:
-
Cancer cell line of interest
-
TAS4464 (stock solution in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TAS4464 in culture medium at 2x the final desired concentrations.
-
Add 100 µL of the TAS4464 dilutions to the respective wells. For vehicle control wells, add 100 µL of medium with the equivalent concentration of DMSO.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[3]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each TAS4464 concentration relative to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the TAS4464 concentration and determine the IC50 value using non-linear regression analysis.
-
Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of a CRL substrate and assess how TAS4464 affects its stability.
Materials:
-
Cancer cell line of interest
-
TAS4464 (stock solution in DMSO)
-
Cycloheximide (CHX) (stock solution in DMSO)
-
Complete cell culture medium
-
Western blot analysis reagents (as listed in Protocol 1)
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells in multiple 6-well plates to have a separate plate for each time point.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with either TAS4464 (at a concentration known to cause substrate accumulation, e.g., 100 nM) or vehicle (DMSO) for a predetermined time (e.g., 4 hours) to allow for initial substrate accumulation in the TAS4464-treated group.
-
-
Cycloheximide Treatment and Time Course:
-
After pre-treatment, add cycloheximide to all wells at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.
-
Harvest the cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8 hours). The "0 hour" time point is harvested immediately after adding CHX.
-
-
Protein Extraction and Analysis:
-
At each time point, wash the cells with ice-cold PBS and lyse the cells as described in the Western Blot protocol (Protocol 1).
-
Perform protein quantification, SDS-PAGE, and Western blotting for the CRL substrate of interest and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each time point for both TAS4464-treated and vehicle-treated cells.
-
Normalize the protein levels at each time point to the level at time 0 (set as 100%).
-
Plot the percentage of remaining protein against time for both conditions.
-
Determine the protein half-life (the time it takes for the protein level to decrease by 50%) for each condition. An increase in the half-life in the presence of TAS4464 indicates stabilization of the CRL substrate.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting TAS4464 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS4464, a potent and selective NEDD8-activating enzyme (NAE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My TAS4464 powder will not dissolve in aqueous buffers like PBS or saline. Is this expected?
A1: Yes, this is expected. TAS4464 is known to be insoluble in water and ethanol[1]. Direct dissolution in aqueous buffers will likely result in precipitation or a non-homogenous suspension. For experimental use, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of TAS4464?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of TAS4464. A solubility of up to 100 mg/mL in fresh DMSO has been reported[1]. It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound[1].
Q3: I observe precipitation when I dilute my TAS4464 DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
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Lower the Final Concentration: The most direct approach is to use a lower final concentration of TAS4464 in your assay.
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Use Co-solvents: For in vivo studies, a co-solvent system is often necessary. A validated protocol includes a mixture of DMSO, PEG300, and Tween 80 in ddH2O[1].
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100 (e.g., 0.01-0.1%), can help maintain the solubility of hydrophobic compounds in aqueous solutions[2][3].
-
Gentle Warming and Sonication: Gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in the dissolution of compounds that are difficult to dissolve. However, it is important to first confirm the thermal stability of TAS4464 to avoid degradation[2][4].
Q4: How should I store my TAS4464 stock solution?
A4: To maintain the integrity of your TAS4464 stock solution, it is recommended to aliquot the solution into single-use volumes and store them at -80°C for up to a year to avoid repeated freeze-thaw cycles[1]. For shorter-term storage, -20°C for up to one month is also acceptable[1].
Q5: Can the type of storage container affect the stability of TAS4464?
A5: Yes, the storage container material can influence the stability of your compound. It is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to prevent leaching of contaminants or adherence of the compound to the container surface[5].
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of TAS4464 in experimental settings.
Issue 1: Inconsistent or No Biological Activity in In Vitro Assays
-
Possible Cause: Precipitation of TAS4464 in the aqueous assay medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (e.g., crystals, cloudiness, or an oily film) after adding the TAS4464 solution.
-
Solubility Test in Media: Before your main experiment, perform a small-scale solubility test of TAS4464 in your specific cell culture medium to determine the maximum soluble concentration.
-
Optimize Dilution: When diluting the DMSO stock, add the stock solution to a larger volume of media while vortexing or mixing to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Consider Serum Effects: The presence of serum proteins in the culture medium can impact the solubility and bioavailability of small molecules. You may need to evaluate different serum concentrations or consider using serum-free media if your experimental design permits.
-
Issue 2: Difficulty in Preparing a Homogeneous Formulation for In Vivo Studies
-
Possible Cause: Improper mixing or incorrect order of solvent addition.
-
Troubleshooting Steps:
-
Follow a Validated Protocol: Adhere strictly to a proven formulation protocol. For intravenous injection, a clear solution can be achieved using a specific ratio of DMSO, PEG300, Tween 80, and ddH2O[1]. For oral administration, a homogeneous suspension can be prepared using CMC-Na[1].
-
Sequential Solvent Addition: Add each solvent individually and ensure complete mixing before adding the next component of the formulation[1].
-
Use Fresh Solvents: Ensure all solvents, especially DMSO, are of high purity and anhydrous to maximize solubility.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 506.51 g/mol | [1][6] |
| Chemical Formula | C21H23FN6O6S | [1][6] |
| IC50 (NAE, cell-free) | 0.955 nM | [1][4][6] |
| Solubility in DMSO | 100 mg/mL (197.42 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol for Preparation of TAS4464 Stock Solution
-
Materials:
-
TAS4464 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the TAS4464 powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of TAS4464 powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Preparation of TAS4464 Formulation for Intravenous (IV) Injection
This protocol is adapted from a published method for preparing a clear solution of TAS4464 for in vivo use[1].
-
Materials:
-
TAS4464 DMSO stock solution (e.g., 100 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH2O)
-
Sterile tubes
-
-
Procedure (for a 1 mL working solution):
-
In a sterile tube, add 50 µL of a 100 mg/mL clear DMSO stock solution of TAS4464.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results.
-
Visualizations
Caption: TAS4464 signaling pathway.
Caption: Troubleshooting workflow for TAS4464 insolubility.
References
optimizing TAS4464 dosage for maximum antitumor effect
Welcome to the technical support center for TAS4464. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of TAS4464 for maximum antitumor effect in preclinical and clinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS4464?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a crucial E1 enzyme in the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs).[2][3][4] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][2][3][5] The accumulation of these substrates disrupts the cell cycle, induces apoptosis, and inhibits the NF-κB signaling pathway, ultimately leading to tumor cell death.[5][6]
Q2: What is the in vitro potency of TAS4464?
A2: TAS4464 has demonstrated potent antiproliferative activity across a wide range of cancer cell lines. In a panel of 240 human tumor cell lines, it showed IC50 values ranging from 0.70 to 4223.00 nM in patient-derived diffuse large B-cell lymphoma (DLBCL) cells and 1.60 to 460.00 nM in patient-derived acute myeloid leukemia (AML) cells.[7] Notably, TAS4464 has been shown to be 3- to 64-fold more potent than MLN4924, another NAE inhibitor, in all tested cell lines.[4]
Q3: What is a recommended starting dose for in vivo animal studies?
A3: In preclinical xenograft models, TAS4464 has been shown to be effective when administered intravenously on a weekly or twice-weekly schedule.[2][3] A weekly administration of 100 mg/kg in a CCRF-CEM xenograft model resulted in complete tumor regression without significant weight loss.[8] In another study with an AML xenograft model, intravenous administration of 100 mg/kg of TAS4464 twice weekly for three weeks also led to complete tumor remission.[9] Researchers should, however, perform their own dose-finding studies for their specific tumor model.
Q4: What are the known toxicities of TAS4464 in clinical trials?
A4: In a first-in-human phase 1 study in patients with advanced solid tumors, the most common treatment-related adverse events were abnormal liver function tests (LFTs) and gastrointestinal effects.[10] Dose-limiting toxicities (DLTs) related to abnormal liver function were observed at doses of 40 and 56 mg/m², and the maximum tolerated dose (MTD) could not be determined due to these effects.[10][11]
Q5: Is TAS4464 effective in combination with other anticancer agents?
A5: Preclinical studies have shown that TAS4464 can act synergistically with standard chemotherapies. For instance, in multiple myeloma models, TAS4464 enhanced the antitumor activities of bortezomib, lenalidomide/dexamethasone, daratumumab, and elotuzumab.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent in vitro antiproliferative activity | Cell line-specific sensitivity. | Different cancer cell lines exhibit varying sensitivity to TAS4464. It is recommended to test a panel of cell lines relevant to your research area. Hematological malignancy-derived cells have been shown to be broadly sensitive.[4][8] |
| Suboptimal drug concentration or incubation time. | The antiproliferative effects of TAS4464 are dose- and time-dependent, generally plateauing after 24 hours of treatment.[4][11] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Limited in vivo antitumor effect at previously reported doses | Tumor model resistance. | The sensitivity of different tumor xenograft models to TAS4464 can vary. Consider evaluating the expression levels of neddylated substrates in your tumor model, as cancer cells with an activated neddylation pathway are expected to be more sensitive.[4] |
| Suboptimal dosing schedule. | While weekly or twice-weekly administration has been effective in some models, the optimal schedule may differ.[2][3] Experiment with different dosing frequencies and durations based on tumor growth kinetics and tolerability in your model. | |
| Observed toxicity in animal models (e.g., weight loss) | Dose is too high for the specific animal strain or tumor model. | Reduce the dose or the frequency of administration. In multiple human tumor xenograft mouse models, prominent antitumor activity was observed without marked weight loss with weekly or twice-weekly administration.[2][3] |
| Difficulty in detecting downstream pathway modulation (e.g., CRL substrate accumulation) | Insufficient drug concentration or treatment duration. | A 4-hour treatment with TAS4464 has been shown to induce a dose-dependent accumulation of CRL substrates.[4] Ensure that the concentration and duration of treatment are sufficient to induce the expected pharmacodynamic effects. |
| Poor antibody quality for Western blotting. | Validate your antibodies for specificity and sensitivity to the target proteins (e.g., CDT1, p27, phospho-IκBα). | |
| Unexpected off-target effects | Although TAS4464 is a selective NAE inhibitor, off-target effects can occur at high concentrations. | Confirm that the observed effects are consistent with NAE inhibition by including appropriate controls, such as a structurally related inactive compound if available, or by rescuing the phenotype with downstream effectors. TAS4464 has been shown to be highly selective for NAE over other E1 enzymes like UAE and SAE.[2][3] |
Data Presentation
Table 1: In Vitro Antiproliferative Activity of TAS4464 in Patient-Derived Cancer Cells
| Cell Type | IC50 Range (nM) | Reference |
| Acute Myeloid Leukemia (AML) | 1.60 - 460.00 | [7] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0.70 - 4223.00 | [7] |
| Small Cell Lung Cancer (SCLC) | 0.2 | [7] |
Table 2: In Vivo Efficacy of TAS4464 in Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | 100 mg/kg, IV, weekly | Complete tumor regression | [8][12] |
| GRANTA-519 (Mantle Cell Lymphoma) | 100 mg/kg, IV, weekly or twice weekly | Prominent antitumor activity | [4] |
| SU-CCS-1 (Clear Cell Sarcoma) | Not specified | Prominent antitumor activity | [4] |
| Patient-Derived SCLC | Not specified | Prominent antitumor activity | [4] |
| Human AML | 100 mg/kg, IV, twice weekly for 3 weeks | Complete tumor remission | [9] |
Experimental Protocols
1. In Vitro Cell Viability Assay
This protocol is a general guideline for assessing the antiproliferative effect of TAS4464 using a commercially available ATP-based luminescence assay.
-
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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TAS4464 (reconstituted in a suitable solvent, e.g., DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TAS4464 in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing different concentrations of TAS4464. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of CRL Substrate Accumulation
This protocol outlines the steps to detect the accumulation of CRL substrates following TAS4464 treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TAS4464
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-CDT1, anti-p27, anti-phospho-IκBα, anti-β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with various concentrations of TAS4464 for a specified time (e.g., 4 hours).[4]
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize for protein loading.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to TAS4464 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to TAS4464 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS4464?
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme in the neddylation pathway, which is responsible for conjugating the ubiquitin-like protein NEDD8 to substrate proteins. The primary substrates of neddylation are cullin proteins, which are scaffold components of cullin-RING ubiquitin ligase (CRL) complexes.[2][3] By inhibiting NAE, TAS4464 prevents the neddylation and subsequent activation of CRLs. This leads to the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which in turn induces cell cycle arrest, apoptosis, and suppression of tumor growth.[1][2][4]
Q2: My cancer cell line shows reduced sensitivity to TAS4464. What are the potential mechanisms of resistance?
While some tumor cell lines exhibit intrinsic insensitivity to TAS4464, acquired resistance can also develop.[5] Based on studies of the related NAE inhibitor pevonedistat (B1684682) (MLN4924), potential resistance mechanisms include:
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Mutations in the NAE catalytic subunit (UBA3): Specific point mutations in the UBA3 gene, particularly in the ATP-binding pocket or the NEDD8-binding cleft, can reduce the binding affinity of the inhibitor to the NAE enzyme.[1][6][7] This can decrease the potency of TAS4464 while still allowing sufficient NAE function for cell survival.[1][8]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein, BCRP), can actively pump TAS4464 out of the cell, reducing its intracellular concentration and thereby its efficacy.[9]
-
Activation of bypass signaling pathways: Although not yet specifically documented for TAS4464, a common mechanism of resistance to targeted therapies is the activation of alternative signaling pathways that compensate for the inhibited pathway, promoting cell survival and proliferation.[10][11][12][13]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of the following experimental approaches is recommended:
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Sequence analysis of the UBA3 gene: To identify potential mutations, extract genomic DNA from both your resistant and parental (sensitive) cell lines and perform Sanger sequencing of the UBA3 coding region.
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Western blot analysis of neddylation status: Compare the levels of neddylated and unneddylated cullins, as well as the accumulation of CRL substrates (e.g., p27, CDT1) in resistant and parental cells treated with a dose range of TAS4464.
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Quantitative real-time PCR (qRT-PCR) for ABC transporter expression: Measure the mRNA expression levels of genes encoding major drug efflux pumps, such as ABCG2, in your resistant and parental cell lines.
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Cell viability assays in the presence of efflux pump inhibitors: Determine the IC50 of TAS4464 in your resistant cells in the presence and absence of a known inhibitor of the suspected efflux pump (e.g., Ko143 for ABCG2). A significant decrease in the IC50 in the presence of the inhibitor would suggest a role for that pump in resistance.
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Phospho-proteomic or pathway analysis: To identify potential bypass signaling pathways, you can perform a global analysis of protein phosphorylation or use targeted pathway arrays to compare the activation status of key signaling nodes in resistant and parental cells treated with TAS4464.
Troubleshooting Guides
Problem 1: Decreased potency (higher IC50) of TAS4464 in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance through mutations in the NAE enzyme. | 1. Sequence the UBA3 gene: Isolate genomic DNA from both the resistant and parental cell lines. Amplify and sequence the coding region of the UBA3 gene to identify any mutations. Compare the sequences to the reference sequence and to each other. 2. Perform a dose-response western blot: Treat both resistant and parental cells with a range of TAS4464 concentrations. Analyze cell lysates by western blot for the levels of neddylated and unneddylated cullins, and for the accumulation of CRL substrates like p27 and CDT1. Resistant cells with UBA3 mutations may show less inhibition of cullin neddylation at a given drug concentration compared to parental cells. |
| Increased expression of drug efflux pumps. | 1. Perform qRT-PCR analysis: Quantify the mRNA levels of major drug efflux pump genes, such as ABCG2, in both resistant and parental cells. A significant upregulation in the resistant line is indicative of this mechanism. 2. Conduct a cell viability assay with an efflux pump inhibitor: Treat the resistant cells with TAS4464 in the presence and absence of a specific inhibitor of the overexpressed pump (e.g., Ko143 for ABCG2). A significant potentiation of TAS4464's cytotoxic effect in the presence of the inhibitor would confirm the involvement of that pump in resistance. |
| Activation of a bypass signaling pathway. | 1. Perform a phospho-kinase array or western blot analysis for key signaling pathways: Compare the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) in resistant and parental cells, both at baseline and after treatment with TAS4464. Increased activation of a particular pathway in the resistant cells could indicate a bypass mechanism. 2. Test combination therapies: Based on the identified activated pathway, test the efficacy of combining TAS4464 with an inhibitor of that pathway. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Suboptimal cell seeding density. | Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase throughout the assay period. |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use aseptic techniques during all cell culture manipulations. |
| Assay-specific issues. | Ensure you are using the appropriate cell viability assay for your cell line and experimental conditions. For example, some compounds can interfere with the chemistry of MTT assays. Consider using an alternative assay like CCK-8 or a luciferase-based ATP assay. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data when investigating TAS4464 resistance.
Table 1: Comparative IC50 Values of TAS4464
| Cell Line | IC50 (nM) of TAS4464 | Fold Resistance |
| Parental (Sensitive) | e.g., 10 | 1 |
| Resistant | e.g., 100 | 10 |
Table 2: Relative mRNA Expression of ABCG2
| Cell Line | Relative ABCG2 mRNA Expression (Fold Change vs. Parental) |
| Parental (Sensitive) | 1 |
| Resistant | e.g., 15 |
Experimental Protocols
Western Blot Analysis of Neddylation Status
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Treat cells with the desired concentrations of TAS4464 for the indicated time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an 8% or 4-12% Tris-glycine gel.[14]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NEDD8, Cullin-1, p27, CDT1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[14]
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of TAS4464 (and efflux pump inhibitor, if applicable) for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Visualizations
Caption: Signaling pathway of TAS4464 action and its downstream effects.
Caption: Experimental workflow for investigating TAS4464 resistance.
References
- 1. Mutations in UBA3 confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 3. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Treatment-emergent mutations in NAEβ confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells | PLOS One [journals.plos.org]
- 9. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance [mdpi.com]
- 13. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: TAS4464 In Vivo Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo stability and experimental success of TAS4464, a potent and selective NEDD8-activating enzyme (NAE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo stability of TAS4464 based on preclinical data?
A1: Preclinical studies indicate that TAS4464 has promising in vivo stability. It has demonstrated good metabolic stability in isolated hepatocytes in vitro and does not significantly inhibit major cytochrome P450 enzymes.[1] In animal models, weekly or twice-weekly intravenous administration of TAS4464 resulted in prolonged target inhibition and significant antitumor activity, suggesting a durable in vivo effect.[2][3]
Q2: What is the mechanism of action of TAS4464?
A2: TAS4464 is a selective and potent inhibitor of the NEDD8-activating enzyme (NAE).[2][4] By inhibiting NAE, TAS4464 blocks the neddylation pathway, which is crucial for the function of Cullin-RING ligases (CRLs). This leads to the accumulation of CRL substrate proteins, causing cell cycle dysregulation and apoptosis in cancer cells.[2] TAS4464 has shown greater inhibitory effects than the known NAE inhibitor MLN4924 in both enzyme assays and cells.[2][4]
Q3: Are there any known liabilities or challenges associated with the in vivo use of TAS4464?
A3: A first-in-human Phase 1 clinical trial of TAS4464 indicated that the administration of the drug could affect liver function, with some patients experiencing abnormal liver function test (LFT) results.[5] The maximum tolerated dose (MTD) could not be determined in this study due to these effects on the liver.[5] Researchers should therefore carefully monitor liver function markers in preclinical animal studies. As a covalent inhibitor, there is also a theoretical potential for off-target effects and immunogenicity, although TAS4464 has been shown to be highly selective.[2][6]
Q4: How does the covalent binding of TAS4464 to NAE impact its in vivo activity?
A4: The covalent and irreversible binding of TAS4464 to its target, NAE, contributes to its prolonged pharmacodynamic effect.[7] This strong binding can lead to a sustained inhibition of the neddylation pathway that outlasts the pharmacokinetic profile of the compound in circulation.[7] This characteristic allows for intermittent dosing schedules (e.g., weekly or twice-weekly) while maintaining therapeutic efficacy.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected clearance or shorter than expected half-life in vivo. | - Metabolic instability in the chosen animal model: While showing good stability in human hepatocytes, metabolism can differ between species.- Suboptimal formulation: The vehicle may not be providing adequate solubility or stability in vivo. | - Perform pilot pharmacokinetic (PK) studies in different preclinical species (e.g., mouse, rat, dog) to identify the most suitable model. - Analyze plasma samples for metabolites to understand the metabolic pathways. - Optimize the formulation. For intravenous administration, consider co-solvents like PEG300, or cyclodextrin-based formulations to enhance solubility and stability. |
| Inconsistent anti-tumor efficacy in xenograft models despite consistent dosing. | - Issues with intravenous administration: Inaccurate dosing due to improper technique or catheter issues.- Formulation precipitation: The drug may be precipitating out of solution upon injection into the bloodstream.- Animal health: Underlying health issues in the animals can affect drug metabolism and efficacy. | - Ensure all personnel are properly trained in intravenous administration techniques for the specific animal model. - Visually inspect the formulation for any signs of precipitation before and during administration. - Filter the formulation through a 0.22 µm filter before use. - Closely monitor animal health throughout the study. |
| Elevated liver enzymes (e.g., ALT, AST) in treated animals. | - On-target or off-target toxicity: As observed in the human Phase 1 trial, TAS4464 can cause liver function abnormalities.- Vehicle-related toxicity: The formulation vehicle itself may be causing liver toxicity. | - Establish a baseline for liver enzymes before starting treatment. - Include a vehicle-only control group to assess the toxicity of the formulation. - Monitor liver enzymes regularly throughout the study. - Consider dose reduction or a less frequent dosing schedule. - Perform histopathological analysis of the liver at the end of the study. |
| Difficulty in establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. | - Inadequate sampling time points: Key absorption, distribution, or elimination phases may be missed.- Assay variability: Inconsistent results from the bioanalytical method or the PD marker assay. | - Design a PK study with frequent sampling at early time points and extended sampling to capture the full elimination phase. - Validate the bioanalytical method for accuracy, precision, and stability. - For PD analysis, ensure the chosen biomarker (e.g., cullin-NEDD8 conjugation) is measured at time points relevant to the drug's mechanism of action. |
Data Presentation
Table 1: Summary of Human Pharmacokinetic Parameters of TAS4464 from a Phase 1 Study
| Parameter | Dose Level | Mean Value (Unit) |
| Cmax (Maximum Concentration) | 10 mg/m² | 215 ng/mL |
| 20 mg/m² | 436 ng/mL | |
| 40 mg/m² | 946 ng/mL | |
| 56 mg/m² | 1410 ng/mL | |
| AUC (Area Under the Curve) | 10 mg/m² | 413 ng·h/mL |
| 20 mg/m² | 871 ng·h/mL | |
| 40 mg/m² | 2120 ng·h/mL | |
| 56 mg/m² | 3160 ng·h/mL | |
| t½ (Half-life) | All doses | ~1.5 - 2.5 hours |
| CL (Clearance) | All doses | ~20 - 30 L/h/m² |
Note: Data is adapted from the first-in-human phase 1 study and is intended for informational purposes. Direct extrapolation to preclinical models should be done with caution.
Table 2: Comparison of NAE Inhibitors
| Feature | TAS4464 | MLN4924 (Pevonedistat) |
| NAE IC50 | 0.96 nM | 4 nM |
| Selectivity | High selectivity over other E1 enzymes (UAE, SAE) | Selective for NAE |
| Antiproliferative Potency | 3-64 times more potent than MLN4924 in various cell lines | Potent in various cancer cell lines |
| In Vivo Dosing Schedule | Weekly or twice-weekly | Twice-weekly |
| Reported In Vivo Liabilities | Potential for liver function abnormalities | - |
Source: Adapted from multiple preclinical and clinical studies.[4][8][9]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use 6-8 week old female NOD-SCID or other appropriate mouse strain.
-
Formulation Preparation:
-
Prepare a 10 mg/mL stock solution of TAS4464 in 100% DMSO.
-
For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), dilute the stock solution in a vehicle of 5% dextrose in water (D5W) or a solution of PEG300/DMSO/D5W to a final injection volume of 100-200 µL. Ensure the final DMSO concentration is below 10%.
-
Filter the final formulation through a 0.22 µm sterile filter.
-
-
Administration: Administer TAS4464 via a single intravenous (IV) bolus injection into the lateral tail vein.
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 20-30 µL) from a cohort of mice at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Extract TAS4464 from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of TAS4464 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters such as Cmax, AUC, t½, and clearance.
Protocol 2: Western Blot for In Vivo Target Engagement (Cullin-NEDD8 Conjugation)
-
Animal Model and Dosing: Use tumor-bearing mice (e.g., CCRF-CEM xenograft model). Administer a single IV dose of TAS4464 (e.g., 100 mg/kg).
-
Tumor Collection: At various time points post-dose (e.g., 4, 24, 48 hours), euthanize the animals and excise the tumors.
-
Protein Extraction:
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against NEDD8 overnight at 4°C. This will detect both free NEDD8 and neddylated proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., beta-actin) to ensure equal protein loading.
-
-
Analysis: A decrease in the band corresponding to neddylated Cullin (around 90-100 kDa) indicates target engagement by TAS4464.
Visualizations
Caption: Mechanism of action of TAS4464 in the neddylation pathway.
Caption: Experimental workflow for a pharmacokinetic study of TAS4464.
Caption: Logical workflow for troubleshooting inconsistent in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
minimizing off-target effects of TAS4464 in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing off-target effects when working with TAS4464, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). Below you will find frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TAS4464?
A1: TAS4464 is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme in the neddylation pathway, which is responsible for conjugating the ubiquitin-like protein NEDD8 to substrate proteins.[3] The primary substrates of this pathway are cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases.[3] By inhibiting NAE, TAS4464 prevents the neddylation and subsequent activation of CRLs. This leads to the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][3][4][5]
Q2: How selective is TAS4464? What are its known off-targets?
A2: TAS4464 is a highly selective inhibitor of NAE.[3][4] It displays significantly greater potency for NAE compared to other ubiquitin-like protein activating E1 enzymes, such as the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE).[4] One of the key advantages of TAS4464 over the earlier NAE inhibitor, MLN4924, is its reduced off-target activity against Carbonic Anhydrase II (CA2).[4] Inhibition of CA2 by MLN4924 is a known off-target effect that can lead to side effects.[4] While TAS4464 is highly selective, a phase 1 clinical trial identified abnormal liver function as a dose-limiting toxicity, which could be a result of on-target or off-target effects.[6]
Q3: What are the general strategies to minimize potential off-target effects in my experiments with TAS4464?
A3: To ensure that the observed biological effects are due to the inhibition of NAE and not unintended off-target interactions, several strategies should be employed:
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Use the Lowest Effective Concentration: It is crucial to determine the lowest concentration of TAS4464 that elicits the desired on-target effect (e.g., inhibition of cullin neddylation) through dose-response experiments.[7] Using concentrations significantly higher than the IC50 for NAE inhibition increases the risk of engaging off-targets.
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Orthogonal Validation: Confirm key findings using alternative methods to inhibit the neddylation pathway. This could include using another NAE inhibitor with a different chemical scaffold or employing genetic approaches like siRNA or CRISPR/Cas9 to knock down components of the neddylation pathway.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for TAS4464.[8][9] For cellular assays, using a control cell line that does not express a key component of the pathway can also be informative.
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Monitor On-Target Engagement: Whenever possible, directly measure the downstream effects of NAE inhibition. For example, performing a Western blot to detect the accumulation of known CRL substrates like p27 or a decrease in neddylated cullins can confirm on-target activity at the concentrations used in your experiment.[4]
Quantitative Data Summary
The following table summarizes the inhibitory potency of TAS4464 against its primary target and other related enzymes.
| Target | TAS4464 IC50 | MLN4924 IC50 | Selectivity of TAS4464 |
| NAE | 0.955 nM[1][4] | 10.5 nM[4] | Highly Potent |
| UAE | 449 nM[4] | Not Reported | ~470-fold selective over UAE |
| SAE | 1,280 nM[4] | Not Reported | ~1340-fold selective over SAE |
| CA2 | 730 nM[4] | 16.7 nM[4] | Significantly less potent on this off-target compared to MLN4924 |
Visualizing Pathways and Protocols
TAS4464 On-Target Signaling Pathway
Caption: On-target mechanism of TAS4464, inhibiting NAE to block the neddylation pathway.
Experimental Workflow: Determining Optimal TAS4464 Concentration
Caption: Workflow for determining the optimal experimental concentration of TAS4464.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of TAS4464.
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome |
| High cytotoxicity at concentrations close to the on-target IC50 | Off-target toxicity | 1. Perform a dose-response curve for cytotoxicity. 2. Compare the cytotoxicity IC50 with the on-target engagement EC50. A small window between these values suggests potential off-target effects. | A clear separation between the on-target and cytotoxic concentrations will help in selecting a suitable experimental concentration. |
| Observed phenotype is inconsistent with known functions of the neddylation pathway | Off-target effect | 1. Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of NAE. If the phenotype is rescued, the effect is likely on-target.2. Use an orthogonal approach: Use siRNA/shRNA to knockdown NAE or other key pathway components (e.g., NEDD8, UBE2M). | If the phenotype persists after the rescue or is not replicated by the genetic approach, it is likely an off-target effect. |
| Variability in results between different cell lines | Cell-line specific off-target effects or differences in neddylation pathway dependency | 1. Confirm NAE expression and pathway activity in all cell lines used.2. Test TAS4464 in a panel of cell lines to determine if the effect is widespread or specific. | This will help to determine if the observed variability is due to differences in on-target pathway reliance or a cell-specific off-target. |
| No observable on-target effect (e.g., no change in p27 levels) | Compound instability or inactivity | 1. Prepare fresh dilutions of TAS4464 for each experiment.2. Confirm the identity and purity of your TAS4464 stock. 3. Include a positive control cell line known to be sensitive to NAE inhibition. | A positive result in the control cell line will confirm the activity of your compound. |
Logical Troubleshooting Workflow for Suspected Off-Target Effects
Caption: A decision tree for troubleshooting unexpected experimental outcomes with TAS4464.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NEDD8 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Western Blotting for TAS4464-Treated Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining western blot protocols for samples treated with the NEDD8-activating enzyme (NAE) inhibitor, TAS4464.
Frequently Asked Questions (FAQs)
Q1: What is TAS4464 and how does it affect protein expression?
A1: TAS4464 is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a crucial component of the neddylation pathway, which regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs.[3][4] This inactivation results in the accumulation of various CRL substrate proteins that would otherwise be targeted for proteasomal degradation.[3][4]
Q2: Which proteins are expected to accumulate following TAS4464 treatment?
A2: Treatment with TAS4464 leads to the accumulation of several CRL substrate proteins. Commonly observed examples include CDT1, p27, and phosphorylated IκBα.[1][2][3][4] The accumulation of these specific proteins can serve as biomarkers for TAS4464 activity in your experimental system. Depending on the cell type and context, other CRL substrates may also accumulate.
Q3: Why is western blotting a key assay for studying the effects of TAS4464?
A3: Western blotting is a fundamental technique to verify the mechanism of action of TAS4464 in a cellular context. It allows for the direct visualization and quantification of the accumulation of specific CRL substrate proteins, such as phosphorylated IκBα, CDT1, and p27, confirming that the drug is hitting its target and eliciting the expected downstream cellular response.[4][5]
Q4: Are there special considerations for western blotting of phosphorylated proteins in TAS4464-treated samples?
A4: Yes, detecting phosphorylated proteins requires specific precautions to prevent their dephosphorylation during sample preparation. Key considerations include:
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Use of Phosphatase Inhibitors: It is critical to add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your target proteins.[6]
-
Choice of Blocking Buffer: Avoid using non-fat dry milk as a blocking agent, as it contains casein, a phosphoprotein that can lead to high background. Bovine Serum Albumin (BSA) is a recommended alternative.[7][8]
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Buffer System: Use Tris-buffered saline (TBS) based buffers (e.g., TBST) instead of phosphate-buffered saline (PBS), as the phosphate (B84403) in PBS can interfere with the binding of some phospho-specific antibodies.[9]
Troubleshooting Guide
This guide addresses common issues encountered during western blotting of TAS4464-treated samples.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Target Protein | Insufficient Protein Loading: The target protein may be of low abundance. | Increase the amount of protein loaded per lane (20-40 µg is a good starting point).[10] |
| Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too low. | Optimize antibody concentrations by performing a titration.[11][12] | |
| Inefficient Protein Transfer: The protein of interest may not be transferring effectively from the gel to the membrane. | Optimize transfer time and voltage. For larger proteins, consider a wet transfer overnight at 4°C. For smaller proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[13] | |
| Protein Degradation: The target protein may have been degraded during sample preparation. | Always prepare lysates on ice and add a fresh cocktail of protease and phosphatase inhibitors to the lysis buffer.[6][10][13] | |
| High Background | Inappropriate Blocking Agent: Using non-fat dry milk for phospho-specific antibodies. | Use 3-5% BSA in TBST for blocking when detecting phosphorylated proteins.[7][8] |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | Reduce the concentration of the primary and/or secondary antibody.[10] | |
| Insufficient Washing: Residual antibodies are not being washed off the membrane. | Increase the number and duration of wash steps with TBST.[14][15] | |
| Non-Specific Bands | Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. Ensure the antibody is validated for the species you are using. |
| Secondary Antibody Non-Specificity: The secondary antibody is binding non-specifically. | Run a control lane with only the secondary antibody to check for non-specific binding.[11] | |
| Protein Overload: Too much protein loaded can lead to non-specific antibody binding. | Reduce the amount of protein loaded per lane.[10] | |
| "Smiling" or Distorted Bands | Uneven Gel Polymerization: The gel did not polymerize evenly. | Ensure the gel is poured on a level surface and allowed to polymerize completely. |
| Excessive Voltage During Electrophoresis: Running the gel at too high a voltage can generate heat and cause smiling. | Reduce the voltage during electrophoresis. Run the gel in a cold room or on ice.[15] |
Experimental Protocols
Cell Lysis and Protein Extraction from TAS4464-Treated Cells
This protocol is designed to ensure the preservation of protein, including phosphorylated species, from cells treated with TAS4464.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors. A common starting volume is 1 mL per 10 cm dish.[6]
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Scrape the adherent cells from the dish using a cold cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Add 4X Laemmli sample buffer to the desired amount of protein, and heat at 95-100°C for 5 minutes to denature the proteins.
-
Store the protein samples at -80°C for long-term use.
Western Blotting for Phosphorylated IκBα
This protocol provides a detailed methodology for the detection of phosphorylated IκBα, a key downstream marker of TAS4464 activity.
Materials:
-
Polyacrylamide gels
-
PVDF membrane (0.45 µm)
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% BSA in TBST
-
Primary Antibody: Rabbit anti-phospho-IκBα (Ser32/36)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis: Load 20-30 µg of protein lysate per lane onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 1 hour is a common starting point.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7][8]
-
Primary Antibody Incubation: Dilute the primary anti-phospho-IκBα antibody in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a suitable imaging system.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. You are being redirected... [prosci-inc.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
addressing unexpected cell viability results with TAS4464
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAS4464 in cell viability experiments. Our goal is to help you navigate unexpected results and ensure the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is TAS4464 and what is its mechanism of action?
A1: TAS4464 is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme in the neddylation pathway, a crucial process for the activity of cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and are responsible for targeting a wide range of proteins for proteasomal degradation. By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which in turn disrupts cell cycle progression, DNA replication, and NF-κB signaling, ultimately leading to apoptosis in cancer cells.[1][2][4]
Q2: What is the expected outcome of TAS4464 treatment on cancer cell lines?
A2: The expected outcome of treating sensitive cancer cell lines with TAS4464 is a dose-dependent decrease in cell viability and proliferation.[1] TAS4464 has demonstrated widespread antiproliferative activity across a variety of cancer cell lines, including both hematological malignancies and solid tumors.[1]
Q3: How should I prepare and store TAS4464?
A3: TAS4464 is typically supplied as a solid. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Unexpected Cell Viability Results
This guide is designed to help you troubleshoot unexpected outcomes in your cell viability assays with TAS4464.
Problem 1: No significant decrease in cell viability observed.
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance (Intrinsic or Acquired) | - Verify Target Expression: Confirm that your cell line expresses NAE (subunits NAEβ/UBA3 and APPBP1).- Investigate Resistance Mechanisms: Consider the possibility of acquired resistance, especially in long-term studies. Known resistance mechanisms to NAE inhibitors include: - Overexpression of the ABCG2 drug efflux transporter.[5][6][7] - Mutations in the NAEβ subunit (UBA3) that reduce the binding affinity of the inhibitor.[8][9][10][11][12] |
| Suboptimal Experimental Conditions | - Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[2]- Optimize Concentration Range: Ensure your dose-response curve covers a wide enough range of concentrations to observe an effect. |
| Compound Inactivity | - Check Compound Integrity: Ensure the compound has been stored correctly and prepare a fresh stock solution.- Confirm Activity: If possible, test the activity of TAS4464 in a cell-free NAE assay or a sensitive positive control cell line. |
Problem 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating.- Pipette up and down gently to resuspend cells between dispensing into wells. |
| Pipetting Errors | - Calibrate pipettes regularly.- Use a multi-channel pipette for adding reagents to minimize well-to-well variation. |
| Edge Effects | - Avoid using the outermost wells of the 96-well plate as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| Compound Precipitation | - Visually inspect the wells under a microscope for any precipitate after adding TAS4464.- If precipitation is observed, consider adjusting the solvent or the final concentration. |
Problem 3: Unexpectedly high cell viability or a non-dose-dependent response.
| Potential Cause | Troubleshooting Steps |
| Assay Interference | - Run a Cell-Free Control: Add TAS4464 to the culture medium without cells and perform the viability assay. A change in signal may indicate direct interference with the assay reagents.- Consider an Alternative Assay: If interference is suspected, switch to a viability assay with a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release, or an ATP-based assay like CellTiter-Glo). |
| Off-Target Effects | - At certain concentrations, small molecules can have off-target effects that may unexpectedly promote survival pathways. A thorough literature search on the off-target profile of NAE inhibitors may provide insights. |
| Cellular Stress Response | - Sub-lethal concentrations of a compound can sometimes induce a stress response that increases cellular metabolic activity, which can be misinterpreted as increased viability by some assays (e.g., MTT). |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TAS4464 in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing TAS4464 at various concentrations.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: TAS4464 inhibits the NAE, blocking the neddylation pathway and leading to apoptosis.
Caption: A general workflow for cell viability experiments with TAS4464, including troubleshooting checkpoints.
References
- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Overexpression of ABCG2 confers resistance to pevonedistat, an NAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment-emergent mutations in NAEβ confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in UBA3 confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells | PLOS One [journals.plos.org]
- 12. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of TAS4464 in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of TAS4464, a potent NEDD8-activating enzyme (NAE) inhibitor, in solid tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS4464?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][5] NAE is the essential E1 enzyme in the neddylation pathway, which is crucial for the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs.[3][4] This results in the accumulation of various CRL substrate proteins, including cell cycle regulators (e.g., CDT1, p27) and signaling molecules (e.g., phosphorylated IκBα), ultimately inducing cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][3][5][6][7]
Q2: Why is TAS4464's efficacy in solid tumors a focus of investigation?
A2: Preclinical studies have demonstrated that TAS4464 has broad antiproliferative activity against a wide range of cancer cell lines, including those derived from solid tumors.[2][5] However, a first-in-human Phase 1 clinical trial of TAS4464 in patients with advanced solid tumors was terminated due to dose-limiting toxicities, specifically abnormal liver function tests.[8][9] The maximum tolerated dose (MTD) could not be determined, highlighting a challenge in achieving a therapeutic window in a clinical setting for solid tumors. Therefore, strategies to enhance its efficacy at tolerable doses are critical.
Q3: Are there any known biomarkers to predict sensitivity to TAS4464?
A3: Currently, no single definitive biomarker has been identified to predict sensitivity to TAS4464. However, preclinical research suggests a few possibilities:
-
Gene Signature of Neddylated Substrates: A study indicated that a gene signature composed of neddylated substrate genes could potentially classify cancer cells as sensitive or insensitive to TAS4464.[2]
-
SLFN11 Expression: While studied with a different NAE inhibitor, pevonedistat, expression of Schlafen family member 11 (SLFN11) has been identified as a potential predictive biomarker for sensitivity.[10] Researchers may consider evaluating SLFN11 expression in their models.
Q4: What are potential mechanisms of resistance to TAS4464?
A4: While specific resistance mechanisms to TAS4464 are not yet fully elucidated, potential mechanisms, extrapolated from our understanding of NAE inhibitors and cancer biology, may include:
-
Alterations in the Neddylation Pathway: Mutations or altered expression of components of the neddylation pathway could potentially confer resistance.
-
Upregulation of Bypass Pathways: Cancer cells might develop resistance by activating alternative signaling pathways to circumvent the effects of CRL inactivation.
-
Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of TAS4464.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| High IC50 value in in vitro solid tumor cell line experiments. | Cell line may be inherently resistant. | - Confirm target engagement by Western blot for accumulation of CRL substrates (e.g., p27, CDT1).- Evaluate the expression of potential sensitivity biomarkers like SLFN11.[10]- Test a panel of cell lines with diverse genetic backgrounds. |
| Limited in vivo efficacy in xenograft models at well-tolerated doses. | - Insufficient drug exposure at the tumor site.- Rapid development of resistance. | - Perform pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug concentration with target inhibition in the tumor.- Consider combination therapies to enhance anti-tumor activity. |
| Inconsistent results between experimental replicates. | - Issues with compound stability or preparation.- Variability in cell culture conditions. | - Prepare fresh stock solutions of TAS4464 for each experiment.- Ensure consistent cell passage number and confluency. |
| Unexpected off-target effects or cellular toxicity. | TAS4464 may have context-dependent off-target activities. | - Perform dose-response curves to identify a specific concentration range for on-target effects.- Utilize appropriate negative controls and validate findings with secondary assays. |
Strategies to Enhance TAS4464 Efficacy
Based on preclinical evidence with NAE inhibitors and other targeted therapies, the following strategies could be explored to improve the efficacy of TAS4464 in solid tumors:
1. Combination with DNA Damage Response (DDR) Inhibitors:
-
Rationale: The accumulation of CRL substrates, such as the DNA replication licensing factor CDT1, can induce replication stress.[2] Combining TAS4464 with inhibitors of the DNA damage response (DDR) pathway, such as PARP or ATR inhibitors, may lead to synthetic lethality. This approach has shown promise in preclinical models for ATM-deficient cancers.[11]
-
Experimental Approach:
-
Treat solid tumor cells with TAS4464 in combination with a PARP inhibitor (e.g., olaparib) or an ATR inhibitor (e.g., AZD6738).
-
Assess cell viability, apoptosis, and DNA damage (e.g., γH2AX foci formation).
-
Evaluate the combination in in vivo xenograft models.
-
2. Combination with Radiotherapy:
-
Rationale: Radiotherapy induces DNA double-strand breaks, activating the DDR. The NAE inhibitor MLN4924 has been shown to enhance the effects of irradiation by impairing DNA repair.[12] A similar synergistic effect may be achievable with TAS4464.
-
Experimental Approach:
-
Treat cancer cells with TAS4464 prior to or concurrently with radiation.
-
Perform clonogenic survival assays to assess radiosensitization.
-
In vivo, combine local tumor irradiation with systemic TAS4464 administration in xenograft models.
-
3. Combination with Standard Chemotherapy:
-
Rationale: TAS4464 has demonstrated synergistic anti-tumor activity with standard chemotherapeutic agents in multiple myeloma models.[7] This suggests that TAS4464 could potentiate the efficacy of conventional chemotherapy in solid tumors.
-
Experimental Approach:
-
Combine TAS4464 with relevant chemotherapeutic agents for the solid tumor type being studied (e.g., taxanes for breast cancer, platinum-based drugs for lung cancer).
-
Use synergy analysis software (e.g., CompuSyn) to determine if the combination is synergistic, additive, or antagonistic.
-
Experimental Protocols
Western Blot for CRL Substrate Accumulation
-
Cell Lysis: Treat cells with TAS4464 for the desired time and dose. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p27, CDT1, or phosphorylated IκBα. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: TAS4464 inhibits NAE, leading to the accumulation of CRL substrates and subsequent apoptosis.
Caption: A workflow for troubleshooting high IC50 values of TAS4464 in solid tumor cell lines.
Caption: Rationale for combining TAS4464 with other anti-cancer therapies to improve efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ATM-Deficient Cancers Provide New Opportunities for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: TAS4464 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAS4464 in long-term in vitro experiments. Our aim is to help you navigate potential challenges and ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS4464?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] NAE is a critical E1 enzyme in the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs).[1][2] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][4][5][6][7]
Q2: What is the recommended concentration range and treatment duration for TAS4464 in vitro?
A2: The effective concentration of TAS4464 can vary significantly depending on the cell line. Cytotoxicity profiling has shown widespread antiproliferative activity with IC50 values ranging from nanomolar to micromolar concentrations.[1] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line. Treatment durations in published studies have ranged from a few hours to 6 days.[1][3] For long-term studies, continuous exposure may require periodic media changes with fresh compound to maintain its effective concentration.
Q3: How stable is TAS4464 in cell culture medium?
A3: TAS4464 has demonstrated good metabolic stability in isolated hepatocytes in vitro.[6] However, the stability in cell culture medium over extended periods (weeks) has not been extensively documented. For long-term experiments, it is advisable to replace the medium with freshly prepared TAS4464 at regular intervals (e.g., every 2-3 days) to ensure a consistent concentration.
Q4: Are there known mechanisms of resistance to TAS4464?
A4: While specific studies on acquired resistance to TAS4464 are limited, cancer cells can develop resistance to targeted therapies through various mechanisms. These can include genetic mutations in the drug target (NAE), activation of bypass signaling pathways, or increased drug efflux.[5][8] Long-term exposure to TAS4464 could potentially lead to the selection of cell populations with alterations in the neddylation pathway or compensatory signaling.
Q5: What are the known off-target effects of TAS4464?
A5: TAS4464 is a highly selective inhibitor of NAE compared to other E1 enzymes like UAE and SAE.[1][6] It has also been shown to have a lower affinity for carbonic anhydrase II (CA2) compared to the similar compound MLN4924, suggesting fewer off-target effects related to CA2 inhibition.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased drug efficacy over time in a long-term experiment. | 1. Compound degradation: TAS4464 may degrade in the culture medium over extended periods. 2. Cellular adaptation/resistance: Cells may adapt to the drug by upregulating compensatory pathways or developing resistance mechanisms.[5][8] 3. Selection of a resistant subpopulation: The initial cell population may contain a small number of resistant cells that are selected for during long-term treatment. | 1. Replenish TAS4464 regularly: Change the culture medium with freshly prepared TAS4464 every 48-72 hours. 2. Monitor for resistance markers: Periodically assess the expression of proteins in the neddylation pathway (e.g., NAE, NEDD8-cullin conjugates) and downstream signaling pathways (e.g., NF-κB). 3. Perform dose-response re-evaluation: At different time points during the long-term experiment, re-evaluate the IC50 of TAS4464 to check for shifts in sensitivity. 4. Consider intermittent dosing: Mimicking in vivo schedules, an intermittent dosing regimen (e.g., treatment for a few days followed by a drug-free period) might delay the onset of resistance.[1] |
| High levels of cell death in sensitive cell lines, even at low concentrations. | 1. Cumulative toxicity: Continuous exposure, even at a low dose, can lead to significant cumulative toxicity over time. 2. Incorrect initial seeding density: If cells are seeded too sparsely, they may be more susceptible to drug-induced stress. | 1. Optimize drug concentration: Perform a detailed time-course and dose-response experiment to find a concentration that achieves the desired biological effect without excessive toxicity over the intended duration. 2. Adjust seeding density: Ensure an optimal cell seeding density that allows for healthy growth and interaction. 3. Use a recovery period: Incorporate drug-free periods in your experimental design to allow cells to recover from stress. |
| Variability in experimental results between batches. | 1. Inconsistent compound preparation: Errors in weighing, dissolving, or diluting TAS4464 can lead to variations in the final concentration. 2. Cell culture inconsistencies: Variations in cell passage number, confluency, or overall health can affect their response to the drug. 3. Reagent variability: Differences in serum, media, or other reagents between experiments. | 1. Standardize compound handling: Prepare a concentrated stock solution of TAS4464 in a suitable solvent (e.g., DMSO), aliquot it, and store it at -80°C to ensure consistency.[3] Perform fresh dilutions for each experiment. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range, seed them at a consistent density, and ensure they are in the logarithmic growth phase at the start of the experiment. 3. Use the same batch of reagents: For a series of related experiments, use the same lot of media, serum, and other critical reagents. |
| Unexpected changes in cell morphology or phenotype. | 1. Cellular stress response: Long-term inhibition of the neddylation pathway can induce significant cellular stress, leading to changes in morphology. 2. Differentiation or senescence: Depending on the cell type, prolonged cell cycle arrest can lead to differentiation or senescence. | 1. Monitor morphological changes: Regularly observe and document cell morphology using microscopy. 2. Assess markers of stress, differentiation, or senescence: Use appropriate assays (e.g., beta-galactosidase staining for senescence, western blotting for differentiation markers) to characterize the observed phenotypic changes. |
Data Summary
Table 1: In Vitro IC50 Values for TAS4464 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.6 |
| HCT116 | Colon Cancer | 3.4 |
| A549 | Lung Cancer | 10.2 |
| PC-3 | Prostate Cancer | 8.7 |
| MDA-MB-231 | Breast Cancer | 12.5 |
| RPMI-8226 | Multiple Myeloma | 2.1 |
| TMD8 | Diffuse Large B-cell Lymphoma | 1.9 |
Data compiled from publicly available sources. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
TAS4464 Preparation: Prepare a series of dilutions of TAS4464 in complete culture medium from a concentrated stock solution.
-
Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of TAS4464. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Long-Term Incubation and Compound Replenishment: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Every 48-72 hours, carefully remove the medium and replace it with freshly prepared medium containing the respective concentrations of TAS4464.
-
Viability Assessment: At desired time points (e.g., day 3, 7, 10, 14), assess cell viability using a suitable method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values at each time point.
Protocol 2: Western Blot Analysis of Neddylation Pathway Inhibition
-
Cell Lysis: After treatment with TAS4464 for the desired duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., NEDD8, Cullin-1, p27, phospho-IκBα, and a loading control like β-actin).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression levels.
Visualizations
Caption: Mechanism of action of TAS4464.
Caption: Long-term in vitro experimental workflow.
Caption: Troubleshooting logic for decreased efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Skipping Toward Resistance: The Gradual Adaptation of Cancer Cells | The Scientist [the-scientist.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular adaptation to cancer therapy along a resistance continuum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for TAS4464 Experiments
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing cell lysis procedures in experiments involving TAS4464.
Understanding TAS4464: Mechanism of Action
TAS4464 is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a pathway essential for the activity of cullin-RING ubiquitin ligases (CRLs).[2][5] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRL complexes.[5][6] This inactivation results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, which can disrupt the cell cycle and induce apoptosis in cancer cells.[1][2][3][5][7] Consequently, precise and efficient cell lysis is critical to accurately measure the accumulation of these key substrate proteins in downstream applications like Western blotting.
Caption: TAS4464 inhibits NAE, blocking CRL activity and inducing apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose lysis buffer for studying the effects of TAS4464?
For most applications involving TAS4464, such as observing the accumulation of total cellular CRL substrates, a Radioimmunoprecipitation Assay (RIPA) buffer is an excellent starting point.[8][9] RIPA buffer contains a combination of ionic (SDS, sodium deoxycholate) and non-ionic (NP-40 or Triton X-100) detergents, making it highly effective at solubilizing cytoplasmic, membrane, and nuclear proteins.[10][11] This ensures the efficient extraction of key TAS4464-induced substrates like p27 and CDT1.
Q2: I need to preserve protein-protein interactions for a co-immunoprecipitation (co-IP) experiment. Is RIPA buffer still the right choice?
No, for co-IP experiments, the strong ionic detergents in RIPA buffer can disrupt native protein-protein interactions.[12] A milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100 is recommended.[13][14] These buffers gently disrupt the cell membrane while preserving the integrity of most protein complexes. You may need to optimize detergent and salt concentrations to balance protein yield with the preservation of interactions.
Q3: My target protein is located in the nucleus. How should I modify my lysis protocol?
While a strong buffer like RIPA can extract nuclear proteins, you may need to ensure complete nuclear envelope breakdown for optimal yield. This can be facilitated by mechanical disruption methods, such as sonication, after adding the lysis buffer.[9][15] Always keep the sample on ice during sonication to prevent heating and protein degradation.[9]
Q4: When should I add protease and phosphatase inhibitors to my lysis buffer?
Protease and phosphatase inhibitors should be added fresh to your lysis buffer immediately before use.[8][15] These inhibitors are crucial for preventing the degradation of your target proteins and maintaining their phosphorylation status (e.g., for phosphorylated IκBα) once the cellular compartments are breached during lysis.[16][17][18]
Data Summary Tables
Table 1: Common Lysis Buffer Components
| Component | Function | Typical Concentration |
| Buffering Agent | ||
| Tris-HCl | Maintains a stable pH, typically between 7.4 and 8.0.[19][20] | 25-50 mM |
| Salts | ||
| NaCl | Maintains physiological ionic strength and helps disrupt protein interactions.[19][20][21] | 150 mM |
| Detergents | ||
| NP-40 / Triton X-100 | Mild, non-ionic detergents; solubilize membrane proteins without denaturing.[12][13] | 0.5-1.0% |
| Sodium Deoxycholate | Ionic detergent; helps disrupt protein-protein interactions.[10] | 0.5% |
| SDS | Strong ionic detergent; denatures proteins and solubilizes most cellular components.[10][19] | 0.1% |
| Additives | ||
| EDTA / EGTA | Chelating agents that inhibit metal-dependent proteases.[21][22] | 1-5 mM |
| Protease Inhibitors | Prevent protein degradation by endogenous proteases.[16][17][18] | Varies (cocktail) |
| Phosphatase Inhibitors | Preserve the phosphorylation state of proteins.[18][22] | Varies (cocktail) |
Table 2: Comparison of Common Lysis Buffers
| Lysis Buffer | Key Components | Strength | Best For |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium Deoxycholate, SDS[8][10] | Strong | Total protein extraction (cytoplasmic, membrane, nuclear); Western blotting.[9][11] |
| NP-40 Buffer | Tris-HCl, NaCl, NP-40[10] | Mild | Co-immunoprecipitation (Co-IP); preserving protein complexes and enzyme activity.[10] |
| Tris-HCl Buffer | Tris-HCl, NaCl | Mild | Soluble cytoplasmic proteins; applications where detergents may interfere.[9] |
Troubleshooting Guide
Caption: A troubleshooting workflow for issues with detecting TAS4464 substrates.
Q: My Western blot shows smearing or multiple bands below the expected molecular weight for my target protein. What's wrong?
This is a classic sign of protein degradation.[18] Proteases released during cell lysis can quickly break down your protein of interest.
-
Solution: Ensure you are adding a broad-spectrum protease inhibitor cocktail to your lysis buffer right before use.[17][18] Perform all lysis steps on ice or in a cold room (4°C) to minimize enzymatic activity.[23][17] Using fresh lysates is also recommended, as protein degradation can occur during storage, even at -80°C.[18]
Q: I'm not seeing the expected accumulation of a known CRL substrate after TAS4464 treatment, but my loading control looks fine.
This could be due to incomplete lysis and inefficient extraction of the target protein, especially if it is located within the nucleus or tightly associated with cellular structures.
-
Solution: If you are using a mild buffer (e.g., NP-40), switch to a stronger one like RIPA buffer to improve solubilization.[9] Additionally, incorporating a mechanical disruption step, such as brief sonication on ice, can help break open the nuclear membrane and shear DNA, which can trap proteins and make the lysate viscous.[9][16]
Q: The overall protein concentration of my lysate is very low after quantification.
Low protein yield can result from several factors in the lysis protocol.
-
Solution: First, verify that you are starting with a sufficient number of cells. As a general guideline, use about 100 µL of RIPA buffer for every 1 million cells.[8][9] If your cell pellet is very small, reduce the volume of lysis buffer to obtain a more concentrated lysate.[9] You can also try increasing the incubation time on ice (e.g., from 5 to 30 minutes) with occasional vortexing to enhance lysis.[8][9]
Experimental Protocols
Protocol: Protein Extraction using RIPA Buffer for Western Blot Analysis
This protocol is designed for extracting total protein from cultured mammalian cells treated with TAS4464 to analyze the accumulation of CRL substrates.
Caption: Workflow for protein extraction from TAS4464-treated cells.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see composition below)
-
Protease Inhibitor Cocktail (e.g., PMSF, Leupeptin)[18]
-
Phosphatase Inhibitor Cocktail
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100 or NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add ddH₂O to final volume.
-
Store at 4°C.
Procedure:
-
Cell Preparation:
-
For adherent cells, carefully aspirate the culture medium. Wash the monolayer twice with ice-cold PBS.
-
For suspension cells, transfer the culture to a conical tube and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS, re-pelleting each time.
-
-
Lysis:
-
Add the appropriate volume of ice-cold RIPA buffer (with freshly added protease and phosphatase inhibitors) to the cell pellet or plate. A common starting point is 1 mL of buffer per 5-10 million cells.[15]
-
For adherent cells, use a cell scraper to scrape the cells into the buffer.
-
For suspension cells, pipette up and down to resuspend the pellet.
-
Transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Clarification:
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This solution is your total protein lysate. Avoid disturbing the pellet.
-
-
Quantification and Storage:
-
Determine the protein concentration using a standard method like the BCA assay.
-
Aliquots of the lysate can be used immediately for downstream analysis (e.g., preparing samples for SDS-PAGE) or stored at -80°C for long-term use.[18]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. IP Sample Preparation | Proteintech Group [ptglab.com]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. What are the 5 commonly used types of cell lysis buffer and their applications-Industry information-He Yuan Li Ji [life-ilab.com]
- 11. stellarscientific.com [stellarscientific.com]
- 12. Tips for Immunoprecipitation | Rockland [rockland.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Lysis buffer - Wikipedia [en.wikipedia.org]
- 20. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 21. bosterbio.com [bosterbio.com]
- 22. bostonbioproducts.com [bostonbioproducts.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antitumor Effects of TAS4464 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor effects of TAS4464, a novel NEDD8-activating enzyme (NAE) inhibitor, with its alternative, MLN4924 (pevonedistat). The information presented is based on preclinical data to inform ongoing research and drug development in oncology.
Executive Summary
TAS4464 is a highly potent and selective inhibitor of NAE, a critical enzyme in the neddylation pathway that regulates protein degradation and cell survival.[1][2][3][4] Preclinical in vivo studies demonstrate that TAS4464 exhibits significant antitumor activity across a range of hematologic and solid tumor models.[1][2][3][4] It has shown greater potency and more sustained target inhibition compared to the first-in-class NAE inhibitor, MLN4924.[1][2][5] This guide summarizes the key in vivo efficacy data for TAS4464 and MLN4924, details the experimental protocols used in these studies, and illustrates the underlying mechanism of action.
Comparative In Vivo Efficacy of TAS4464 and Alternatives
The following tables summarize the quantitative data from head-to-head and independent in vivo studies of TAS4464 and MLN4924 in various cancer xenograft models.
Table 1: Antitumor Activity of TAS4464 in Human Cancer Xenograft Models
| Cancer Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Acute Lymphoblastic Leukemia | CCRF-CEM | 100 mg/kg, IV, once weekly | Complete tumor regression | [2][6] |
| Mantle Cell Lymphoma | GRANTA-519 | 100 mg/kg, IV, once or twice weekly | Prominent antitumor activity | [1] |
| Clear Cell Sarcoma | SU-CCS-1 | 100 mg/kg, IV, once weekly | Significant tumor growth inhibition | [1] |
| Small Cell Lung Cancer | LU5266 (PDX) | 75 mg/kg, IV, once or twice weekly | Superior antitumor activity compared to conventional therapies | [5] |
| Acute Myeloid Leukemia | THP-1 | 100 mg/kg, IV, twice weekly for 3 weeks | Complete tumor remission | [5][7] |
| Multiple Myeloma | MM.1S | Not specified | Superior antitumor activity compared to bortezomib | [8] |
Table 2: Comparative Antitumor Activity of TAS4464 vs. MLN4924
| Cancer Model | Cell Line | TAS4464 Dosing | MLN4924 Dosing | Comparative Efficacy | Reference |
| Acute Lymphoblastic Leukemia | CCRF-CEM | 100 mg/kg, IV, once weekly | 120 mg/kg, IV, twice weekly | TAS4464 was more efficacious, leading to complete tumor regression. | [2][6] |
| Clear Cell Sarcoma | SU-CCS-1 | 100 mg/kg, IV, once weekly | Not specified | TAS4464 showed prominent antitumor activity. | [1] |
Table 3: Antitumor Activity of MLN4924 in Human Cancer Xenograft Models
| Cancer Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| T-cell Acute Lymphoblastic Leukemia | CEM | 60 mg/kg, IP, once daily for 7 days | Disease regression, 5 tumors completely disappeared. | [1][9] |
| Osteosarcoma | SJSA-1 | 30 mg/kg, SC, twice daily for 14 days | Suppression of tumor growth. | [6][10] |
| Cervical Carcinoma | ME-180, HeLa | 10 mg/kg, IP, once daily for 32 days | Marked inhibition of tumor growth. | [11] |
Mechanism of Action: The Neddylation Pathway
TAS4464 functions by inhibiting the NEDD8-activating enzyme (NAE), the initial and rate-limiting enzyme in the neddylation cascade.[1][3][4] This inhibition prevents the transfer of NEDD8 to its conjugating enzyme, thereby blocking the neddylation of cullin proteins within Cullin-RING ligase (CRL) complexes.[1][3][4] Inactivated CRLs are unable to ubiquitinate their substrate proteins, leading to the accumulation of key cell cycle regulators and tumor suppressors such as p21, p27, and CDT1.[5][10] This disruption of protein homeostasis results in cell cycle arrest, induction of apoptosis, and ultimately, the suppression of tumor growth.[1][5][10][12]
References
- 1. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NEDD8 Activating Enzyme with TAS4464: Unraveling its Antitumor Potential in Multiple Myeloma via NF-κB Pathway Inhibition [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
A Head-to-Head Comparison of NAE Inhibitors: TAS4464 vs. MLN4924 (Pevonedistat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two prominent NEDD8-activating enzyme (NAE) inhibitors: TAS4464 and MLN4924 (pevonedistat). The information presented is collated from publicly available research to assist in the objective evaluation of these compounds for cancer therapy research and development.
Introduction
The neddylation pathway is a critical regulator of the ubiquitin-proteasome system, primarily through the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[1] Inhibition of the NEDD8-activating enzyme (NAE), the rate-limiting enzyme in this pathway, has emerged as a promising anti-cancer strategy.[1][2][3][4] This guide focuses on a direct comparison of TAS4464 and the first-in-class NAE inhibitor, MLN4924 (pevonedistat).
Mechanism of Action
Both TAS4464 and MLN4924 are potent, selective, and reversible inhibitors of NAE.[1] By forming a covalent adduct with NEDD8, they block the transfer of NEDD8 to its conjugating enzyme, thereby preventing the neddylation and subsequent activation of cullins.[2][5] This leads to the inactivation of CRLs and the accumulation of their substrate proteins, many of which are key regulators of the cell cycle, DNA replication, and apoptosis.[1][2][3] The accumulation of these substrates, such as p21, p27, and CDT1, ultimately triggers cell cycle arrest, senescence, and apoptosis in cancer cells.[2][5]
Signaling Pathway Diagram
Caption: Inhibition of NAE by TAS4464 or MLN4924 blocks the neddylation pathway, leading to CRL substrate accumulation and subsequent cell cycle arrest and apoptosis.
Quantitative Data Summary
Table 1: In Vitro NAE Inhibitory Potency
| Compound | Target | IC50 (nmol/L) | Selectivity vs. UAE | Selectivity vs. SAE | Reference |
| TAS4464 | NAE | 0.955 | ~470-fold | ~1340-fold | [1] |
| MLN4924 | NAE | 10.5 | - | - | [1] |
IC50: Half-maximal inhibitory concentration. UAE: Ubiquitin-activating enzyme. SAE: SUMO-activating enzyme.
Table 2: In Vitro Anti-proliferative Activity (GI50, 72h)
| Cell Line | Cancer Type | TAS4464 (nmol/L) | MLN4924 (nmol/L) | Fold Difference | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 3.2 | 100 | 31.3 | [1] |
| GRANTA-519 | Mantle Cell Lymphoma | 4.1 | 140 | 34.1 | [1] |
| HCT116 | Colon Carcinoma | 11 | 70 | 6.4 | [1] |
| A375 | Melanoma | - | 1200 | - | [6] |
| Mel39 | Melanoma | - | 143 | - | [6] |
GI50: 50% growth inhibition concentration.
Table 3: In Vivo Antitumor Efficacy in CCRF-CEM Xenograft Model
| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | - | 0 | [1] |
| TAS4464 | 100 mg/kg | i.v., once weekly | 100 (complete regression) | [1][7] |
| MLN4924 | 120 mg/kg | i.v., twice weekly | Limited efficacy | [1][7] |
i.v.: intravenous.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the anti-proliferative effects of TAS4464 and MLN4924 is the MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., CCRF-CEM, GRANTA-519) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of TAS4464 or MLN4924 for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the drug concentration.
Western Blot Analysis for CRL Substrates
This protocol is used to detect the accumulation of CRL substrate proteins following NAE inhibition.
-
Cell Lysis: Treat cells with TAS4464 or MLN4924 for a specified time (e.g., 4-24 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRL substrates (e.g., CDT1, p27, phosphorylated IκBα) and neddylated cullins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol outlines a typical preclinical efficacy study in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 CCRF-CEM cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment groups.
-
Drug Administration: Administer TAS4464 (e.g., 100 mg/kg, i.v., once weekly) or MLN4924 (e.g., 120 mg/kg, i.v., twice weekly) and a vehicle control.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Analyze and compare tumor growth inhibition between the treatment groups.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. In vivo tumor xenograft study [bio-protocol.org]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. broadpharm.com [broadpharm.com]
- 6. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
TAS4464 vs. Pevonedistat (MLN4924): A Preclinical Comparison of NAE Inhibitors
A detailed guide for researchers on the preclinical profiles of two prominent NEDD8-activating enzyme inhibitors, TAS4464 and pevonedistat (B1684682).
In the landscape of targeted cancer therapy, inhibitors of the NEDD8-activating enzyme (NAE) have emerged as a promising class of drugs. By disrupting the neddylation pathway, a crucial process for the function of cullin-RING ubiquitin ligases (CRLs), these inhibitors can induce cancer cell death. This guide provides a comparative preclinical overview of TAS4464, a novel NAE inhibitor, and pevonedistat (formerly MLN4924), the first-in-class NAE inhibitor that has been evaluated in clinical trials.
Mechanism of Action: Disrupting the Neddylation Pathway
The neddylation pathway is a three-step enzymatic cascade that results in the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin subunits of CRLs. This modification is essential for the activity of CRLs, which in turn are responsible for the ubiquitination and subsequent proteasomal degradation of a wide array of substrate proteins involved in critical cellular processes like cell cycle progression, DNA replication, and signal transduction.[1][2][3]
NAE inhibitors, such as TAS4464 and pevonedistat, act as potent and selective antagonists of the NAE enzyme.[3][4] They form a covalent adduct with NEDD8, which then binds tightly to NAE, preventing the enzyme from processing NEDD8 and initiating the neddylation cascade.[5] This blockade leads to the inactivation of CRLs and the accumulation of their substrates, ultimately triggering cellular stress, cell cycle arrest, and apoptosis in cancer cells.[1][6][7]
Preclinical Performance: A Head-to-Head Comparison
Preclinical studies have demonstrated that while both TAS4464 and pevonedistat are effective inhibitors of the neddylation pathway, TAS4464 exhibits superior potency and selectivity.[4][8]
Enzymatic and Cellular Activity
In enzymatic assays, TAS4464 demonstrated a significantly lower IC50 value compared to pevonedistat, indicating greater potency against the NAE enzyme.[9] This enhanced enzymatic activity translates to superior performance in cellular assays, where TAS4464 showed more potent inhibition of cullin neddylation and induced the accumulation of CRL substrates at lower concentrations than pevonedistat.[1][4]
| Inhibitor | NAE IC50 (nM) | Cellular Cullin Neddylation Inhibition | Reference |
| TAS4464 | 0.955 | More potent than pevonedistat | [9][10] |
| Pevonedistat (MLN4924) | Not specified in provided results | Less potent than TAS4464 | [4] |
In Vitro Anti-proliferative Activity
The potent NAE inhibition by TAS4464 results in widespread anti-proliferative activity across a broad range of cancer cell lines, including both hematologic and solid tumors.[4] Notably, TAS4464 displayed 3- to 64-fold higher potency than pevonedistat against a panel of 240 human tumor cell lines.[1][9]
| Cancer Type | Cell Line | TAS4464 IC50 (nM) | Pevonedistat (MLN4924) IC50 (nM) | Reference |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | Data not specified, but TAS4464 more potent | Data not specified | [1] |
| Colon Cancer | HCT116 | Data not specified, but TAS4464 more potent | Data not specified | [1] |
| Various | Panel of 240 cell lines | 3-64x more potent than pevonedistat | Not applicable | [9] |
In Vivo Antitumor Efficacy
In xenograft models of human cancers, TAS4464 has demonstrated superior antitumor activity compared to pevonedistat.[4][8] In a CCRF-CEM xenograft model, weekly administration of TAS4464 led to complete tumor regression, whereas twice-weekly administration of pevonedistat at a higher dose was less efficacious.[11] This suggests that TAS4464's potent and sustained target inhibition in vivo contributes to its enhanced antitumor effects.[11][12]
| Xenograft Model | Dosing Regimen | TAS4464 Result | Pevonedistat (MLN4924) Result | Reference |
| CCRF-CEM (T-ALL) | TAS4464: 100 mg/kg, once weekly; Pevonedistat: 120 mg/kg, twice weekly | Complete tumor regression | Less efficacious than TAS4464 | [11] |
| Various solid and hematologic tumors | Weekly or twice-weekly administration | Prominent antitumor activity without marked weight loss | Not specified in provided results | [4] |
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of TAS4464 and other NAE inhibitors.
NAE Enzyme Assay
The inhibitory activity of compounds against the NAE enzyme is typically determined using an E1-E2 transition assay. This assay measures the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme (UBC12). The reaction mixture includes recombinant NAE, UBC12, NEDD8, and ATP. The inhibitory effect of the test compounds is quantified by measuring the amount of NEDD8 transferred to UBC12, often through methods like SDS-PAGE and subsequent detection.[8]
Cell Viability Assay
The anti-proliferative activity of NAE inhibitors on cancer cell lines is assessed using cell viability assays. Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours). Cell viability is then measured using reagents such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.[10]
Immunoblotting
To confirm the mechanism of action of NAE inhibitors in cells, immunoblotting is used to detect changes in protein levels. Cancer cells are treated with the inhibitor for various time points, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against cullins (to observe the decrease in neddylated forms), CRL substrates (e.g., CDT1, p27, to observe their accumulation), and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3).[1]
In Vivo Efficacy Studies
The antitumor activity of NAE inhibitors in vivo is evaluated using tumor xenograft models. Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a certain volume, the mice are treated with the NAE inhibitor or a vehicle control. Tumor volume and body weight are measured regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis by immunoblotting to confirm target engagement.[1][12]
Conclusion
Preclinical data strongly suggest that TAS4464 is a highly potent and selective NAE inhibitor with superior antitumor activity compared to pevonedistat (MLN4924).[4][8] Its enhanced potency, widespread anti-proliferative activity, and significant in vivo efficacy, coupled with prolonged target inhibition, position TAS4464 as a promising candidate for clinical development in the treatment of various hematologic and solid tumors.[1][4] Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this next-generation NAE inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Independent Verification of TAS4464's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NEDD8-activating enzyme (NAE) inhibitor, TAS4464, with its primary alternative, MLN4924 (pevonedistat). The information presented is collated from independent preclinical studies to verify the mechanism of action and comparative efficacy of TAS4464.
Executive Summary
TAS4464 is a highly potent and selective, second-generation inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the ubiquitin-proteasome system.[1][2][3] By inhibiting NAE, TAS4464 blocks the neddylation cascade, leading to the inactivation of cullin-RING ligases (CRLs) and the subsequent accumulation of tumor-suppressive CRL substrate proteins.[1][3] This disruption of protein homeostasis induces cell cycle arrest and apoptosis in cancer cells. Preclinical evidence consistently demonstrates that TAS4464 exhibits superior potency, selectivity, and a wider therapeutic index compared to the first-generation NAE inhibitor, MLN4924.[1]
Mechanism of Action: The Neddylation Pathway
The neddylation pathway is a three-step enzymatic cascade, analogous to ubiquitination, that plays a crucial role in regulating the activity of CRLs. CRLs are the largest family of E3 ubiquitin ligases and are responsible for targeting a multitude of proteins for proteasomal degradation. The activation of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit, a process initiated by the NAE.
TAS4464 acts as a mechanism-based inhibitor, forming a covalent adduct with NEDD8, which then binds to NAE, effectively halting the neddylation process.[4] This leads to an accumulation of CRL substrates, including the cell cycle inhibitors p27 and CDT1, and the NF-κB inhibitor, phosphorylated IκBα.[1][2][4] The stabilization of these proteins is central to the antitumor activity of TAS4464.
Figure 1: Simplified signaling pathway of TAS4464-mediated NAE inhibition.
Comparative Performance: TAS4464 vs. MLN4924
Independent preclinical studies have consistently highlighted the superior pharmacological profile of TAS4464 when compared to MLN4924.
Enzymatic and Cellular Potency
TAS4464 demonstrates significantly greater potency against NAE in enzymatic assays and more potent antiproliferative activity across a broad range of cancer cell lines.
| Parameter | TAS4464 | MLN4924 (pevonedistat) | Reference |
| NAE IC50 | 0.955 nmol/L | 10.5 nmol/L | [1] |
| UAE IC50 | 449 nmol/L | Not Reported | [1] |
| SAE IC50 | 1,280 nmol/L | Not Reported | [1] |
| Carbonic Anhydrase II IC50 | 0.730 µmol/L | 0.0167 µmol/L | [1] |
| Antiproliferative Potency (Various Cell Lines) | 3- to 64-fold higher than MLN4924 | - | [1] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. UAE: Ubiquitin-activating enzyme; SAE: SUMO-activating enzyme.
In Vivo Antitumor Efficacy
In xenograft models of human cancers, TAS4464 has demonstrated superior antitumor activity, often at lower or less frequent dosing schedules compared to MLN4924.
| Xenograft Model | TAS4464 Treatment | MLN4924 Treatment | Outcome | Reference |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | 100 mg/kg, once weekly | 120 mg/kg, twice weekly | TAS4464 led to complete tumor regression. | [4][5] |
| GRANTA-519 (Mantle Cell Lymphoma) | 100 mg/kg, once or twice weekly | Not Reported | Significant tumor growth inhibition. | [1] |
| SU-CCS-1 (Clear Cell Sarcoma) | Intravenously, once a week | Intravenously, twice weekly | Superior antitumor activity compared to MLN4924. |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the verification of TAS4464's mechanism of action. For detailed protocols, please refer to the cited publications.
NAE Inhibition Assay (E1-E2 Thioester Transfer Assay)
This assay quantifies the inhibitory activity of compounds against NAE.
Figure 2: Workflow for the NAE Inhibition Assay.
-
Reaction Setup: Recombinant NAE, E2 conjugating enzyme (UBC12), biotinylated NEDD8, and ATP are combined in a reaction buffer.
-
Compound Addition: TAS4464 or MLN4924 is added at varying concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of MgCl₂ and incubated to allow for the transfer of NEDD8 from NAE to the E2 enzyme.
-
Quenching: The reaction is stopped by the addition of a non-reducing sample buffer.
-
Detection: The formation of the NEDD8-E2 thioester conjugate is detected by Western blotting using an antibody against NEDD8.
-
Analysis: The intensity of the conjugate band is quantified to determine the IC50 value of the inhibitor.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of TAS4464 or MLN4924 for a specified period (e.g., 72 hours).
-
Lysis and Luminescence: A reagent containing a cell lysis buffer and a thermostable luciferase is added to the wells.
-
Signal Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for CRL Substrates
This technique is used to detect the accumulation of specific CRL substrate proteins following treatment with an NAE inhibitor.
-
Cell Lysis: Cancer cells treated with TAS4464 or a vehicle control are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for CRL substrates (e.g., p27, CDT1, p-IκBα) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Conclusion
The available independent data strongly support the mechanism of action of TAS4464 as a potent and selective inhibitor of the NEDD8-activating enzyme. Comparative studies consistently demonstrate its superiority over the first-generation inhibitor MLN4924 in terms of potency, selectivity, and in vivo antitumor efficacy. These findings underscore the therapeutic potential of TAS4464 in cancers dependent on the neddylation pathway. Further clinical investigation is warranted to translate these promising preclinical results into patient benefit. A phase 1 clinical trial of TAS4464 has been conducted, though the maximum tolerated dose could not be determined due to effects on liver function, indicating a need for further evaluation of the mechanism of NAE inhibitor-induced liver abnormalities.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of c-Myc in TAS4464-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and supporting experimental data to validate the pivotal role of the proto-oncogene c-Myc in apoptosis induced by TAS4464, a novel inhibitor of the NEDD8-activating enzyme (NAE).
Introduction
TAS4464 is a potent and selective small molecule inhibitor of the NAE, a key enzyme in the neddylation pathway.[1][2][3][4] Inhibition of NAE leads to the inactivation of cullin-RING E3 ubiquitin ligases (CRLs), resulting in the accumulation of various CRL substrate proteins that regulate critical cellular processes, including apoptosis.[1][5][6] Emerging evidence strongly suggests that the anti-tumor activity of TAS4464, particularly in hematologic malignancies like acute myeloid leukemia (AML), is mediated through the induction of both intrinsic and extrinsic apoptotic pathways.[1][7] A central player in this process is the transcription factor c-Myc, a well-known regulator of cell proliferation, growth, and apoptosis.[8][9][10][11] This guide will dissect the experimental evidence that substantiates the role of c-Myc in TAS4464-induced apoptosis.
Comparative Data Summary
The following tables summarize the quantitative effects of TAS4464 on apoptosis and the expression of c-Myc and its downstream targets in AML cell lines.
Table 1: Effect of TAS4464 on Apoptosis in AML Cell Lines
| Cell Line | TAS4464 Concentration | Apoptosis Induction (Fold Change vs. Control) | Key Findings | Reference |
| THP-1 | 100 nM | Significant increase in apoptotic cell population | TAS4464 induces apoptosis in a dose-dependent manner. | [7] |
| MOLM-13 | 100 nM | Significant increase in apoptotic cell population | Activation of both caspase-8 and caspase-9 observed. | [1] |
| MV4-11 | 100 nM | Significant increase in apoptotic cell population | Apoptosis induction is a key mechanism of TAS4464's anti-leukemic activity. | [1] |
Table 2: TAS4464-Induced Modulation of c-Myc and Apoptosis-Related Proteins
| Protein | Effect of TAS4464 Treatment | Significance | Reference |
| c-Myc | Accumulation | c-Myc is a CRL substrate; NAE inhibition stabilizes c-Myc. | [1][7] |
| NOXA (PMAIP1) | Upregulation (mRNA and protein) | Pro-apoptotic protein, transcriptionally activated by c-Myc. | [1] |
| c-FLIP (CFLAR) | Downregulation (mRNA and protein) | Anti-apoptotic protein, transcriptionally repressed by c-Myc. | [1] |
| Cleaved Caspase-9 | Increased levels | Indicator of intrinsic apoptosis pathway activation. | [1] |
| Cleaved Caspase-8 | Increased levels | Indicator of extrinsic apoptosis pathway activation. | [1] |
| Cleaved PARP | Increased levels | A hallmark of apoptosis execution. | [5] |
Signaling Pathway and Experimental Validation
The following diagrams illustrate the proposed signaling pathway of TAS4464-induced apoptosis and the experimental workflow used to validate the role of c-Myc.
Caption: TAS4464-c-Myc Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Validating c-Myc's Role.
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human AML cell lines (e.g., THP-1, MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
TAS4464: The compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution and then diluted to the desired concentrations in the cell culture medium.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are treated with TAS4464 for the indicated times. Cells are then harvested, washed with PBS, and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) is determined by flow cytometry.
-
Caspase Activity Assays: Caspase-3, -8, and -9 activities can be measured using colorimetric or fluorometric assay kits. Cells are treated with TAS4464, lysed, and the lysates are incubated with specific caspase substrates. The cleavage of the substrate is measured by a spectrophotometer or fluorometer.
Western Blot Analysis
-
Cells are treated with TAS4464, harvested, and lysed in RIPA buffer.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against c-Myc, NOXA, c-FLIP, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA is extracted from TAS4464-treated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using SYBR Green master mix and primers specific for PMAIP1 (NOXA), CFLAR (c-FLIP), and a housekeeping gene (e.g., GAPDH).
-
The relative mRNA expression levels are calculated using the 2-ΔΔCt method.
siRNA-Mediated Gene Knockdown
-
To specifically investigate the role of c-Myc, AML cells are transfected with c-Myc-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
After a designated period to allow for target protein knockdown, the cells are treated with TAS4464.
-
The effects on NOXA and c-FLIP expression and apoptosis are then assessed by Western blotting, qRT-PCR, and apoptosis assays as described above. A neutralization of TAS4464's effects on NOXA, c-FLIP, and apoptosis in the c-Myc knockdown cells would confirm the dependency on c-Myc.[1]
Chromatin Immunoprecipitation (ChIP) Assay
-
AML cells are treated with TAS4464 to induce c-Myc accumulation.
-
Cells are then cross-linked with formaldehyde, and the chromatin is sheared into small fragments by sonication.
-
The sheared chromatin is immunoprecipitated with an antibody specific for c-Myc or a control IgG.
-
The protein-DNA complexes are then reverse cross-linked, and the DNA is purified.
-
The amount of promoter DNA for PMAIP1 (NOXA) and CFLAR (c-FLIP) in the immunoprecipitated samples is quantified by qPCR. An enrichment of these promoter regions in the c-Myc immunoprecipitated sample compared to the control IgG would indicate direct binding of c-Myc to these promoters.[1]
Conclusion
The experimental evidence strongly supports a model where TAS4464, by inhibiting the NAE and subsequently the CRL E3 ubiquitin ligases, leads to the accumulation of the oncoprotein c-Myc.[1][7] This accumulated c-Myc then acts as a transcriptional regulator, upregulating the pro-apoptotic protein NOXA and downregulating the anti-apoptotic protein c-FLIP.[1] This dual regulation of key apoptosis-related genes by c-Myc provides a mechanistic explanation for the induction of both the intrinsic and extrinsic apoptotic pathways by TAS4464. The validation of this c-Myc-dependent mechanism of action provides a strong rationale for the clinical development of TAS4464 in cancers where c-Myc is a known driver of tumorigenesis. Further investigation into the broader network of CRL substrates affected by TAS4464 will continue to refine our understanding of its anti-cancer activity.
References
- 1. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
- 10. The many roles of c-Myc in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The many roles of c-Myc in apoptosis - ProQuest [proquest.com]
Cross-Validation of TAS4464's Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug TAS4464 with other therapeutic agents, focusing on its anti-tumor effects in patient-derived xenograft (PDX) models. The data presented herein is intended to offer an objective overview of TAS4464's performance and to provide detailed experimental context for the cited studies.
Introduction to TAS4464
TAS4464 is a potent and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a critical component of the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs). By inhibiting NAE, TAS4464 disrupts the CRL-mediated ubiquitination and subsequent degradation of various substrate proteins. This leads to the accumulation of key cell cycle regulators and tumor suppressors, ultimately inducing apoptosis in cancer cells.[1] Preclinical studies have demonstrated that TAS4464 exhibits greater inhibitory effects than the known NAE inhibitor MLN4924 (pevonedistat) in both enzymatic assays and cellular models.[1]
Signaling Pathway of TAS4464
The mechanism of action of TAS4464 involves the inhibition of the Neddylation pathway, which has downstream effects on various cellular processes crucial for cancer cell survival and proliferation.
Caption: TAS4464 inhibits the NAE, leading to CRL substrate accumulation and apoptosis.
Comparative Efficacy of TAS4464 in Patient-Derived Xenograft (PDX) Models
This section summarizes the anti-tumor activity of TAS4464 in various PDX models, providing a direct comparison with standard-of-care agents and other investigational drugs.
Small-Cell Lung Cancer (SCLC)
In a patient-derived SCLC xenograft model (LU5266), TAS4464 demonstrated significant tumor growth inhibition compared to standard chemotherapy agents, cisplatin (B142131) and etoposide.[2][3]
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 200 | 0 |
| TAS4464 (100 mg/kg) | Intravenously, once a week | 250 ± 50 | 83 |
| TAS4464 (100 mg/kg) | Intravenously, twice a week | 100 ± 30 | 93 |
| Cisplatin (6 mg/kg) | Intravenously, once on day 1 | 800 ± 150 | 47 |
| Etoposide (12 mg/kg) | Intravenously, on days 1, 2, 3 | 700 ± 120 | 53 |
Acute Myeloid Leukemia (AML)
TAS4464 was evaluated in a human AML xenograft model and showed superior efficacy, leading to complete tumor remission, whereas the standard chemotherapeutic agent cytarabine (B982) had a minimal impact on tumor growth.[2]
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| TAS4464 (100 mg/kg) | Intravenously, twice weekly for 3 weeks | Complete tumor remission |
| Cytarabine (100 mg/kg) | Intravenously, twice a week for 3 weeks | Minor impact on tumor growth |
Diffuse Large B-cell Lymphoma (DLBCL)
While specific in vivo data for TAS4464 in DLBCL PDX models from the searched articles is limited, in vitro studies have shown that TAS4464 exhibits cytotoxic effects on patient-derived DLBCL cells.[3] For comparative context, studies on other agents in DLBCL PDX models are presented below.
| Treatment Group | PDX Model | Outcome | Reference |
| Ibrutinib | ABC-DLBCL | Variable response, resistance observed | CrownBio |
| Entospletinib (SYK inhibitor) | BCR-type DLBCL | Decreased proliferation | (Chapuy et al., 2015) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
SCLC Patient-Derived Xenograft (LU5266) Model
-
Animal Model: Female NOD-SCID mice, 6 weeks old.
-
Tumor Implantation: LU5266 SCLC patient-derived cells (P5) were subcutaneously implanted into the mice.[4]
-
Treatment Initiation: Treatment was initiated when tumors reached a palpable size.
-
Drug Administration:
-
Endpoint: Tumor volumes were measured, and data are presented as mean ± SEM.
AML Patient-Derived Xenograft Model
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Human AML cells were xenografted into the mice.
-
Treatment Initiation: Treatment commenced once tumors were established.
-
Drug Administration:
-
Endpoint: Tumor growth was monitored, and outcomes were assessed.
Experimental Workflow
The following diagram illustrates the general workflow for establishing and utilizing patient-derived xenograft models for drug efficacy studies.
Caption: Workflow for PDX model creation, expansion, treatment, and analysis.
Conclusion
The available data from patient-derived xenograft models strongly suggest that TAS4464 is a highly active anti-cancer agent with superior efficacy compared to standard-of-care chemotherapies in certain cancer types, such as SCLC and AML. Its potent and selective inhibition of the Neddylation pathway offers a promising therapeutic strategy. Further investigations, particularly in DLBCL and other malignancies, are warranted to fully elucidate the clinical potential of TAS4464. The detailed experimental protocols provided in this guide are intended to support and standardize future preclinical evaluations of this promising compound.
References
- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
TAS4464: A Comparative Analysis of a Highly Selective NAE Inhibitor
A detailed guide for researchers, scientists, and drug development professionals on the selectivity profile of TAS4464 in comparison to other E1 activating enzyme inhibitors.
The neddylation pathway, a crucial post-translational modification process, is initiated by the NEDD8-activating enzyme (NAE), an E1 enzyme. Inhibition of NAE has emerged as a promising therapeutic strategy in oncology. TAS4464 is a novel, highly potent, and selective inhibitor of NAE. This guide provides a comprehensive comparison of the selectivity profile of TAS4464 with other E1 inhibitors, supported by experimental data and detailed methodologies.
Selectivity Profile of E1 Inhibitors
TAS4464 demonstrates exceptional selectivity for NAE over other E1 activating enzymes, namely the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE). This high degree of selectivity is critical for minimizing off-target effects and enhancing the therapeutic window. In comparative studies, TAS4464 has shown superior potency and selectivity over the well-characterized NAE inhibitor, MLN4924 (pevonedistat).[1][2]
The inhibitory activity of TAS4464 and other E1 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values, as summarized in the table below.
| Inhibitor | Target E1 Enzyme | IC50 (nM) | Selectivity vs. UAE | Selectivity vs. SAE | Reference |
| TAS4464 | NAE | 0.955 | ~470-fold | ~1340-fold | [1] |
| UAE | 449 | [1] | |||
| SAE | 1280 | [1] | |||
| MLN4924 (Pevonedistat) | NAE | 4.7 | >300-fold | >1700-fold | [2] |
| UAE | >1500 | [2] | |||
| SAE | >8200 | [2] | |||
| TAK-243 (MLN7243) | UAE | Potent inhibitor | N/A | N/A | [3][4] |
| TAK-981 (Subasumstat) | SAE | Potent inhibitor | N/A | N/A | [5][6] |
Signaling Pathways and Mechanism of Action
E1 activating enzymes are at the apex of ubiquitin and ubiquitin-like protein conjugation cascades. NAE specifically activates NEDD8, leading to the neddylation of cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases. The activation of CRLs is essential for the ubiquitination and subsequent proteasomal degradation of a wide range of substrate proteins involved in critical cellular processes.
TAS4464 acts as a mechanism-based inhibitor, forming a covalent adduct with NEDD8 in an ATP-dependent manner. This TAS4464-NEDD8 adduct then binds tightly to NAE, preventing the enzyme from activating and transferring NEDD8 to its cognate E2 conjugating enzyme.[3][4] This blockade of the neddylation cascade leads to the inactivation of CRLs and the accumulation of their substrates, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Overview of the Neddylation, Ubiquitination, and SUMOylation pathways with corresponding E1 inhibitors.
Experimental Protocols
The determination of the selectivity profile of E1 inhibitors involves a series of biochemical and cell-based assays.
In Vitro E1-E2 Thioester Transfer Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of E1 enzymes.
Principle: This assay measures the transfer of a ubiquitin or ubiquitin-like protein (Ubl) from an E1 enzyme to its cognate E2 enzyme. The formation of the E2-Ubl thioester conjugate is detected, and the inhibitory effect of the compound is quantified by the reduction in this product.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM TCEP, pH 8.0):
-
Recombinant E1 enzyme (NAE, UAE, or SAE)
-
Recombinant E2 enzyme specific for the E1
-
Ubiquitin or Ubl (e.g., NEDD8, SUMO)
-
ATP solution
-
The inhibitor (e.g., TAS4464) at various concentrations.
-
-
Initiation and Incubation: Initiate the reaction by adding the ATP solution. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a non-reducing SDS-PAGE sample buffer.
-
Detection: Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody specific to the ubiquitin or Ubl. The E2-Ubl thioester conjugate will appear as a higher molecular weight band.
-
Quantification: Quantify the band intensities using densitometry. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to demonstrate target engagement.
Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control for a specific duration.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (e.g., NAE) in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Cullin Neddylation
This cell-based assay provides a direct readout of the functional consequence of NAE inhibition.
Principle: Inhibition of NAE prevents the neddylation of cullins. This can be visualized by a shift in the molecular weight of cullin proteins on a Western blot.
Protocol:
-
Cell Treatment: Treat cancer cell lines with the NAE inhibitor at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody that recognizes the specific cullin protein of interest.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Analysis: The neddylated form of the cullin will appear as a band with a higher molecular weight than the unneddylated form. A decrease in the intensity of the neddylated cullin band with increasing inhibitor concentration indicates NAE inhibition.
Caption: A logical workflow for the comprehensive assessment of E1 inhibitor selectivity.
Conclusion
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme.[1][7] Its superior selectivity profile compared to other E1 inhibitors, such as MLN4924, suggests a potential for a better therapeutic index with fewer off-target effects.[1] The experimental protocols outlined in this guide provide a robust framework for the evaluation of TAS4464 and other E1 inhibitors, facilitating further research and development in this promising area of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. What are SAE inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for TASP0433864
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of TASP0433864, a selective mGlu2 receptor positive allosteric modulator. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Summary of Chemical Safety Information
This compound is a chemical compound intended for laboratory research use only.[1] The available Safety Data Sheet (SDS) indicates that this substance presents several hazards that necessitate careful handling and disposal.
Hazard Identification:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed.[2] |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
Precautionary Statements:
Users should wash hands thoroughly after handling, use only in well-ventilated areas, and wear protective gloves, clothing, and eye/face protection.[2] In case of eye contact, rinse cautiously with water for several minutes.[2] If swallowed, immediately call a poison center or doctor.[2]
Disposal Workflow for this compound
The following diagram outlines the necessary steps for the safe disposal of this compound and associated materials.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
2. Waste Identification and Segregation:
-
Solid Waste: Unused this compound powder, contaminated personal protective equipment (e.g., gloves), and empty vials should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not dispose of down the drain.[2]
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
3. Waste Collection and Labeling:
-
Use compatible, leak-proof containers for waste collection.
-
Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely sealed when not in use.
4. Decontamination:
-
Glassware: Triple rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol, DMSO). Collect the rinsate as hazardous liquid waste.
-
Work Surfaces: Decontaminate work surfaces with an appropriate cleaning agent.
5. Storage and Disposal:
-
Store hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal service.[2]
Data Presentation
No quantitative data regarding the toxicity or environmental impact of this compound is available in the provided safety data sheets.
Experimental Protocols
No specific experimental protocols related to the disposal of this compound were cited in the available documentation. The disposal procedures outlined above are based on general best practices for handling hazardous laboratory chemicals and the specific hazard information available for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
